Heneicosanoyl chloride
Description
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Properties
IUPAC Name |
henicosanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAHIFGHLKMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398846 | |
| Record name | HENEICOSANOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77582-61-7 | |
| Record name | HENEICOSANOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Heneicosanoyl Chloride from Heneicosanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of heneicosanoyl chloride from heneicosanoic acid. This compound is a reactive acyl chloride derived from the C21 saturated fatty acid, heneicosanoic acid. Its synthesis is a fundamental step in the preparation of various derivatives, such as esters and amides, which are of interest in pharmaceutical and materials science research. This document details established experimental protocols, compares common chlorinating agents, and provides expected analytical data based on closely related long-chain fatty acyl chlorides.
Overview of Synthetic Strategies
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).
The general reaction is as follows:
R-COOH + Chlorinating Agent → R-COCl + Byproducts
For long-chain fatty acids like heneicosanoic acid, the choice of reagent and reaction conditions is crucial to ensure high yield and purity of the resulting acyl chloride.
Comparison of Common Chlorinating Agents
The selection of a chlorinating agent depends on factors such as reactivity, ease of purification, and safety considerations. The following table summarizes the key characteristics of the most frequently used reagents for the synthesis of long-chain fatty acyl chlorides.
| Chlorinating Agent | Formula | Physical State | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | Colorless liquid | 76 | Gaseous byproducts (SO₂ and HCl) are easily removed.[1][2] | Can lead to side reactions if not used carefully.[3] |
| Oxalyl Chloride | (COCl)₂ | Colorless liquid | 63-64 | Gaseous byproducts (CO, CO₂, and HCl) simplify purification.[4] Milder conditions can be used. | More expensive than thionyl chloride. Toxic. |
| Phosphorus Pentachloride | PCl₅ | White solid | 160 (sublimes) | Highly reactive, often giving good yields.[5] | Solid byproduct (POCl₃) needs to be separated by distillation.[5] Corrosive solid. |
| Phosphorus Trichloride | PCl₃ | Colorless liquid | 76 | Effective for many fatty acids. | Byproduct (H₃PO₃) is a non-volatile liquid, requiring careful separation. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using thionyl chloride and oxalyl chloride are provided below. These protocols are based on established procedures for long-chain fatty acids and are expected to be directly applicable to heneicosanoic acid.
Synthesis using Thionyl Chloride
This is a widely used method due to its efficiency and the convenient removal of byproducts.
Reaction Scheme:
C₂₀H₄₁COOH + SOCl₂ → C₂₀H₄₁COCl + SO₂ (g) + HCl (g)
Materials and Equipment:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane (B109758), or neat)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, place heneicosanoic acid (1 equivalent) into a dry round-bottom flask. The reaction can be run neat or in an anhydrous solvent like toluene.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature with stirring.[6]
-
Reaction: Heat the mixture to reflux (for reactions in a solvent) or to a moderate temperature (e.g., 60-70 °C for a neat reaction) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.[6] Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
Synthesis using Oxalyl Chloride
This method is often preferred for its milder reaction conditions and the clean formation of gaseous byproducts.
Reaction Scheme:
C₂₀H₄₁COOH + (COCl)₂ --(DMF catalyst)--> C₂₀H₄₁COCl + CO (g) + CO₂ (g) + HCl (g)
Materials and Equipment:
-
Heneicosanoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a stirring bar and a gas outlet
-
Addition funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve heneicosanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the solution at 0 °C (ice bath).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Work-up: Remove the solvent and any remaining volatile byproducts using a rotary evaporator. The crude product is often of high purity and can be used directly for subsequent reactions or further purified by vacuum distillation.
Quantitative Data
| Fatty Acid | Chlorinating Agent | Molar Ratio (Acid:Reagent) | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| Behenic Acid (C22) | Phosgene | 1 : 2 | Diethylformamide (catalyst) | 73 °C | 1 hr | 99.2 | 94 (IR) | [7] |
| Oleic Acid (C18) | Thionyl Chloride | 1 : Excess | Neat | Reflux | ~35 min addition | 97-99 (crude) | - | [8] |
| Isononanoic Acid (C9) | Bis(trichloromethyl)carbonate | 3 : 1 | Organic Amine (catalyst) | 20-150 °C | 20-150 min | >90 | >99 (GC) | [9] |
Based on these analogous reactions, the synthesis of this compound is expected to proceed in high yield, likely exceeding 90%.
Analytical Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques.
| Property/Technique | Description | Expected Result for this compound |
| Physical Appearance | Visual inspection of the final product. | Colorless to pale yellow liquid or low-melting solid.[10] |
| Melting Point | Determination of the melting range. | 50-52 °C |
| Infrared (IR) Spectroscopy | Identifies functional groups. | A strong C=O stretching band is expected around 1800 cm⁻¹.[11] The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent. |
| ¹H NMR Spectroscopy | Provides information on the proton environment. | A triplet corresponding to the α-methylene protons (adjacent to the COCl group) is expected to be shifted downfield compared to the starting acid. |
| ¹³C NMR Spectroscopy | Provides information on the carbon skeleton. | The carbonyl carbon (C=O) signal is expected to be in the range of 170-175 ppm. The ¹³C NMR spectrum of the starting material, heneicosanoic acid, is available for comparison.[12] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the mass of this compound (C₂₁H₄₁ClO, MW: 345.03 g/mol ) should be observed. |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the general chemical transformation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for the conversion of a carboxylic acid to an acyl chloride.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
These reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
The gaseous byproducts (HCl, SO₂, CO, CO₂) are toxic and corrosive. The reaction setup should include a gas outlet connected to a scrubber containing a basic solution (e.g., NaOH).
Conclusion
The synthesis of this compound from heneicosanoic acid is a straightforward process that can be achieved in high yields using standard laboratory techniques. Thionyl chloride and oxalyl chloride are the reagents of choice for this transformation, offering excellent reactivity and ease of purification. Careful attention to anhydrous conditions and safety protocols is essential for a successful and safe synthesis. The resulting this compound is a versatile intermediate for the development of novel molecules in the pharmaceutical and chemical industries.
References
- 1. Hexanedioyl dichloride [webbook.nist.gov]
- 2. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 3. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 4. Hexanoyl chloride(142-61-0) IR Spectrum [m.chemicalbook.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101348427A - A Simple Synthesis Method of Isononanoyl Chloride - Google Patents [patents.google.com]
- 10. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. HENEICOSANOIC ACID(2363-71-5) 13C NMR spectrum [chemicalbook.com]
Heneicosanoyl Chloride: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicosanoyl chloride, a long-chain acyl chloride, serves as a key reagent in organic synthesis for the introduction of the 21-carbon aliphatic chain. This technical guide provides a comprehensive overview of its chemical properties, applications in research and drug development, and detailed experimental protocols for its use in common organic transformations. Furthermore, this document explores the broader context of the biological significance of its parent fatty acid, heneicosanoic acid, and the signaling pathways associated with very-long-chain fatty acids.
Core Chemical and Physical Properties
This compound is the acyl chloride derivative of heneicosanoic acid. Its high reactivity makes it a valuable intermediate for the synthesis of a variety of esters and amides.
| Property | Value | Reference |
| CAS Number | 77582-61-7 | |
| Molecular Formula | C₂₁H₄₁ClO | |
| Molecular Weight | 345.0 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent |
Applications in Organic Synthesis and Drug Development
This compound is primarily utilized as a chemical intermediate in organic synthesis. Its reactivity allows for the facile introduction of the heneicosanoyl group into various molecules. This is particularly relevant in the development of novel therapeutic agents and complex lipids.
The incorporation of long aliphatic chains can significantly alter the lipophilicity of a molecule, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. While direct applications of this compound in marketed drugs are not prominent, the modification of bioactive scaffolds with long-chain fatty acyl groups is a strategy employed in drug discovery to enhance membrane permeability and target engagement.
Experimental Protocols
The following sections provide detailed, generalized methodologies for common reactions involving this compound. Researchers should adapt these protocols based on the specific substrate and desired scale.
General Esterification Protocol (Schotten-Baumann Conditions)
This protocol describes the synthesis of an ester from an alcohol and this compound.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. A precipitate (the amine hydrochloride salt) may form.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by flash column chromatography.
General Amidation Protocol
This protocol outlines the synthesis of an amide from a primary or secondary amine and this compound.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by recrystallization or flash column chromatography.
Biological Context: Heneicosanoic Acid and Very-Long-Chain Fatty Acid Signaling
Heneicosanoic acid (C21:0) is a saturated very-long-chain fatty acid (VLCFA). While not one of the most abundant fatty acids, it is found in various natural sources, including human milk fat and as a constituent of phospholipids (B1166683) in articular cartilage boundary lubricants and red blood cell membranes.[1] VLCFAs play crucial roles in numerous biological processes.
Very-Long-Chain Fatty Acid Elongation Pathway
VLCFAs are synthesized in the endoplasmic reticulum from long-chain fatty acids (LCFAs) through a four-step elongation cycle.
Role in Cellular Signaling
VLCFAs are integral components of complex lipids such as sphingolipids and glycerophospholipids, which are critical for maintaining the structure and function of cellular membranes.[2] Alterations in VLCFA metabolism have been linked to various physiological and pathological conditions. In plants, VLCFAs and their derivatives are involved in responses to pathogens.[3] In mammals, the malonyl-CoA/long-chain acyl-CoA pathway is implicated in the regulation of insulin (B600854) secretion.[4]
Safety and Handling
This compound is a reactive and corrosive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to heneicosanoic acid and hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of lipid research and drug development. Understanding its chemical properties and having access to reliable experimental protocols is essential for its effective use. The biological importance of its parent fatty acid underscores the potential for creating novel bioactive compounds through its application in synthesis.
References
An In-depth Technical Guide to the Reactivity of Heneicosanoyl Chloride with Water and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosanoyl chloride (C₂₁H₄₁ClO) is a long-chain acyl chloride derived from heneicosanoic acid.[1] Its bifunctional nature, possessing a reactive acyl chloride head and a long, lipophilic C21 alkyl chain, makes it a valuable intermediate in the synthesis of complex lipids, surfactants, and other specialty chemicals relevant to the pharmaceutical and materials science industries. Understanding its reactivity with water and various nucleophiles is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.
This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its hydrolysis and reactions with common nucleophiles such as amines and alcohols. It details the underlying reaction mechanisms, presents available quantitative data, and provides exemplary experimental protocols.
Core Reactivity: Nucleophilic Acyl Substitution
The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles. The general reaction mechanism is a nucleophilic addition-elimination process.
In this two-step mechanism, the nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of the chloride ion as a good leaving group. A final deprotonation step yields the final product.
Reaction with Water (Hydrolysis)
This compound reacts readily with water to form heneicosanoic acid and hydrochloric acid.[1] This reaction is typically vigorous and exothermic.
Reaction: C₂₀H₄₁COCl + H₂O → C₂₀H₄₁COOH + HCl
The long alkyl chain of this compound renders it insoluble in water. Therefore, the hydrolysis is an interfacial reaction, occurring at the boundary between the organic and aqueous phases. The rate of this reaction can be influenced by factors that affect the interfacial area, such as agitation and the presence of surfactants. Interestingly, studies on long-chain acyl chlorides, such as stearoyl chloride (C18), have shown that they can hydrolyze faster than shorter-chain acyl chlorides. This is attributed to the low solubility of the resulting long-chain carboxylic acid in the acyl chloride phase, which drives the reaction forward.
Quantitative Data on Hydrolysis
| Acyl Chloride | Reaction Conditions | Observed Rate/Yield | Reference |
| Stearoyl Chloride | Toluene (B28343), reflux with thionyl chloride | 99% yield of stearoyl chloride (synthesis) | [2] |
| General Acyl Chlorides | Reaction with water | Vigorous reaction, qualitative observation | [3] |
Table 1: Reactivity data related to long-chain acyl chlorides.
Experimental Protocol: Monitoring Hydrolysis of this compound
This protocol describes a method to monitor the hydrolysis of this compound by titration of the produced hydrochloric acid.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Magnetic stirrer and stir bar
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).
-
In a flask, add a known volume of deionized water and a few drops of phenolphthalein.
-
Cool the flask in an ice bath and stir the water vigorously.
-
At time t=0, rapidly inject a known volume of the this compound solution into the stirring water.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a flask containing a known excess of the standardized NaOH solution.
-
Back-titrate the excess NaOH with a standardized hydrochloric acid (HCl) solution to determine the amount of NaOH consumed by the HCl produced during the hydrolysis.
-
Calculate the concentration of heneicosanoic acid formed at each time point to determine the reaction rate.
Reaction with Nucleophiles
This compound is a versatile reagent for introducing the heneicosanoyl group onto various molecules through reactions with nucleophiles such as alcohols and amines.
Reaction with Alcohols (Esterification)
The reaction of this compound with alcohols produces esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct, which can otherwise lead to side reactions.
Reaction: C₂₀H₄₁COCl + R'OH → C₂₀H₄₁COOR' + HCl
The long alkyl chain can influence the choice of solvent to ensure the solubility of both the acyl chloride and the alcohol. Aprotic solvents like dichloromethane, chloroform, or toluene are commonly used.
Reaction with Amines (Amidation)
Primary and secondary amines react readily with this compound to form secondary and tertiary amides, respectively. Similar to esterification, a base is typically added to scavenge the HCl produced. Often, an excess of the amine reactant itself can serve as the base.
Reaction with a primary amine: C₂₀H₄₁COCl + R'NH₂ → C₂₀H₄₁CONHR' + R'NH₃⁺Cl⁻
Quantitative Data on Nucleophilic Reactions
Specific yield and rate data for this compound are scarce. The following table provides data for the closely related stearoyl chloride.
| Nucleophile | Reaction Conditions | Product | Yield | Reference |
| Glycine | Inverse phase transfer catalysis | N-Benzoylglycine (model reaction) | - | [4] |
| Various amines | Thionyl chloride activation of carboxylic acid | Amides | Excellent yields | [5] |
| Aniline | Phosphonitrilic chloride activation | N-Phenylbenzamide (model reaction) | Excellent yields | [6] |
Table 2: Yields for amidation reactions involving acyl chlorides.
Experimental Protocol: Synthesis of N-Octylheneicosanamide
This protocol details the synthesis of a secondary amide from this compound and a primary amine.
Materials:
-
This compound
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve octylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of this compound at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-octylheneicosanamide can be further purified by column chromatography or recrystallization.
Conclusion
This compound is a highly reactive long-chain acyl chloride that readily undergoes nucleophilic acyl substitution reactions with water, alcohols, and amines. The long alkyl chain influences its physical properties, such as solubility, which in turn can affect reaction kinetics, particularly in heterogeneous systems like hydrolysis. While specific quantitative data for this compound remains limited, analogies to other long-chain acyl chlorides like stearoyl chloride provide valuable insights into its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis and study of this compound derivatives, which are of significant interest in various fields of chemical research and development. Careful control of reaction conditions, including temperature, solvent, and the use of a base to neutralize HCl, is essential for achieving high yields and purity of the desired products.
References
- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. STEAROYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. publications.iupac.org [publications.iupac.org]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. One moment, please... [iajpr.com]
A Technical Guide to the Safe Handling and Use of Heneicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Heneicosanoyl chloride, focusing on its safety data, handling precautions, and common experimental applications. Given the reactive and hazardous nature of acyl chlorides, this guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to rigorous safety protocols is paramount when working with this compound.
Chemical Identity and Physical Properties
This compound (CAS No. 77582-61-7) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated fatty acid.[1] Its chemical formula is C₂₁H₄₁ClO, and it possesses a long hydrophobic carbon chain, classifying it as a fatty acyl chloride.[1] Like other acyl chlorides, it is characterized by a pungent odor and high reactivity, particularly towards moisture.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citation |
|---|---|---|
| CAS Number | 77582-61-7 | [1] |
| Chemical Formula | C₂₁H₄₁ClO | [1] |
| Molecular Weight | 345.0 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | >99% (as specified by some suppliers) | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Flash Point | Data not available |
| Solubility | Reacts violently with water; soluble in organic solvents like chloroform (B151607) and diethyl ether.[2] |
Hazard Identification and Safety Precautions
This compound is a corrosive and reactive compound that poses significant health risks upon exposure.[1] While specific toxicological data for this long-chain acyl chloride is limited, the hazards are consistent with those of other well-documented acyl chlorides.[3] The primary routes of exposure are inhalation and skin contact.[3]
Table 2: GHS Hazard Classification (Based on Acyl Chloride Class)
| Hazard Class | Category | Hazard Statement | Citation |
|---|---|---|---|
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. | [4] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. | [4] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. | [5] |
| Acute Toxicity (Oral) | 4 (Assumed) | H302: Harmful if swallowed. | [6] |
| Flammable Liquids | 3 (Possible) | H226: Flammable liquid and vapor. (Flash point dependent) |[7] |
Handling Precautions
Due to its reactivity and corrosive nature, this compound must be handled with stringent safety measures:
-
Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[6][7][8]
-
Moisture Control: The compound is highly sensitive to moisture and reacts with water to produce heneicosanoic acid and corrosive hydrogen chloride gas.[1][2][9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled with dry equipment.[7][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and explosion-proof equipment.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7] Ensure an eyewash station is immediately accessible.[7][11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent all skin contact.[6][11]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with a suitable cartridge for acid gases and organic vapors.[7][8]
-
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid
The following diagram outlines the workflow for responding to personal exposure.
Spill and Fire Procedures
-
Minor Spills: Remove all ignition sources.[6] Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials. Collect the residue into a labeled, sealed container for chemical waste disposal.[6]
-
Major Spills: Evacuate the area and move upwind.[6] Prevent the spill from entering drains or waterways.[6]
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or dry sand.[7][8] Alcohol-resistant foam may also be effective.[7]
-
Unsuitable Media: DO NOT USE WATER. The substance reacts violently with water, liberating toxic and corrosive gases.[8][9]
-
Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and phosgene.[7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
-
General Laboratory Handling Workflow
A systematic approach is essential for safely handling highly reactive reagents like this compound. The following workflow outlines the key steps for its use in a laboratory setting.
Reactivity and Experimental Protocols
Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful electrophiles in nucleophilic acyl substitution reactions.[12] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[12] The chloride ion is an excellent leaving group, which drives these reactions forward.[12]
Key Reactions
This compound can be used to synthesize a variety of other lipid derivatives. The diagram below illustrates its primary substitution pathways.
Protocol A: Generalized Synthesis of this compound
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids.[13] Thionyl chloride (SOCl₂) is a frequently used reagent because the byproducts (SO₂ and HCl) are gases, which simplifies purification.[14][15]
Methodology:
-
Setup: Under an inert atmosphere (N₂ or Ar), add heneicosanoic acid to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~79 °C) and maintain for 1-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Final Product: The resulting this compound can be further purified by vacuum distillation if necessary. The product should be stored immediately under an inert atmosphere.
Protocol B: Generalized Synthesis of an Ester from this compound
This protocol describes a typical nucleophilic acyl substitution reaction to form a fatty acid ester, a common step in the synthesis of complex lipids or drug conjugates.
Methodology:
-
Setup: In a dry flask under an inert atmosphere, dissolve the desired alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents).[15] The base is added to neutralize the HCl byproduct.[15]
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Slowly add this compound (1.05 equivalents), typically dissolved in a small amount of the same anhydrous solvent, to the stirred alcohol solution via a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified using column chromatography.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7][8] Protect from moisture and keep away from incompatible substances.[7][8] Storage under an inert atmosphere is highly recommended to maintain product quality.[7]
-
Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. This compound waste should be treated as hazardous halogenated organic waste. Do not dispose of it into drains or the environment.
References
- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. msdssafe.com [msdssafe.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. fiveable.me [fiveable.me]
- 13. Acyl chloride - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
A Technical Guide to High-Purity Heneicosanoyl Chloride for Researchers and Drug Development Professionals
Introduction: Heneicosanoyl chloride (C21H41ClO), a long-chain saturated acyl chloride, is a valuable reagent in organic synthesis, particularly for the acylation of various molecules to introduce a 21-carbon lipophilic tail. This technical guide provides an in-depth overview of its commercial availability, technical specifications, and key applications with detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Commercial Suppliers and Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The purity of the commercially available product is typically high, often exceeding 98%. Researchers should, however, always refer to the supplier's certificate of analysis (CoA) for lot-specific data. Key quality control parameters include purity, typically determined by Gas Chromatography (GC), and the content of residual starting material (Heneicosanoic acid) and other impurities.
| Supplier | Purity | Available Quantities | CAS Number |
| Shanghai Nianxing Industrial Co., Ltd | 99.0% | Inquiry | 77582-61-7 |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g | 77582-61-7 |
Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current information and to request a detailed Certificate of Analysis.
Core Applications in Research and Development
This compound's primary utility lies in its ability to acylate nucleophiles such as alcohols, amines, and thiols, thereby attaching the C21 alkyl chain. This modification is particularly relevant in the following areas:
-
Lipid Synthesis: It serves as a key building block for the synthesis of complex lipids, including ceramides (B1148491) and other sphingolipids. Very-long-chain fatty acids (VLCFAs) are integral components of these lipids, which play crucial roles in cellular signaling and membrane structure.
-
Drug Delivery: The introduction of a long lipid chain can modify the pharmacokinetic properties of a drug molecule, potentially enhancing its membrane permeability, circulation time, or formulation in lipid-based drug delivery systems like nanoparticles.
-
Biomaterials Science: Acylation with this compound can be used to modify polymers and other materials to alter their surface properties, making them more hydrophobic or biocompatible.
Experimental Protocols
Protocol 1: General Synthesis of this compound from Heneicosanoic Acid
This protocol describes the conversion of Heneicosanoic acid to this compound using thionyl chloride, a common and effective method.
Materials:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343)
-
Rotary evaporator
-
Round-bottom flask with a reflux condenser and gas trap
Procedure:
-
In a clean, dry round-bottom flask, combine Heneicosanoic acid with a 2- to 3-fold molar excess of thionyl chloride.
-
The reaction can often be performed neat. If a solvent is required, a dry, inert solvent like dichloromethane (B109758) can be used.
-
Gently reflux the mixture for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize the acidic gases produced.
-
After the reaction is complete, remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator.
-
To ensure the complete removal of residual thionyl chloride, add dry toluene to the flask and evaporate again. Repeat this co-evaporation step two to three times.
-
The resulting this compound, a clear to yellowish oil or low-melting solid, is typically of sufficient purity for subsequent reactions without further purification.
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Synthesis of a Ceramide Analog via Acylation of a Sphingoid Base
This protocol provides a general method for the synthesis of a ceramide analog by reacting this compound with a sphingoid base. This is a fundamental reaction for creating synthetic ceramides for research in areas such as skin barrier function and cell signaling.
Materials:
-
This compound
-
Sphingoid base (e.g., sphingosine, dihydrosphingosine)
-
Dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica (B1680970) gel for column chromatography (for purification)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sphingoid base and a slight molar excess (1.1-1.2 equivalents) of the tertiary amine base in the dry solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent to the cooled solution of the sphingoid base with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by TLC until the starting sphingoid base is consumed.
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove the amine base, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ceramide analog.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or chloroform) to yield the pure ceramide analog.
Protocol 3: Derivatization of this compound for GC-MS Analysis
Due to its high reactivity, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It must first be converted to a more stable and volatile derivative, such as a fatty acid methyl ester (FAME).
Materials:
-
This compound sample (1-5 mg)
-
Anhydrous methanol (1 mL)
-
Hexane (B92381) (1 mL)
-
2 mL reaction vial
-
Vortex mixer and centrifuge
Procedure:
-
Accurately weigh the this compound sample into a clean, dry 2 mL reaction vial.
-
Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and may not require a catalyst due to the high reactivity of the acyl chloride.
-
Cap the vial and vortex for 1 minute. To ensure complete reaction, the mixture can be gently heated at 50-60 °C for 10-15 minutes.
-
After cooling to room temperature, add 1 mL of hexane to the vial to extract the resulting methyl heneicosanoate.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the vial at approximately 2000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper hexane layer containing the methyl heneicosanoate to a clean vial for GC-MS analysis.
Visualizing Key Processes
To better understand the experimental workflows and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound.
Caption: General pathway for the synthesis of a ceramide analog.
Caption: Biological role of C21 fatty acids in ceramide synthesis.
Unlocking New Frontiers: A Technical Guide to Potential Research Areas Involving Heneicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heneicosanoyl chloride (C21H41ClO), the acyl chloride derivative of the 21-carbon saturated fatty acid, heneicosanoic acid, represents a versatile and largely untapped chemical tool for innovative research in lipidomics, cell biology, and materials science. Its long hydrophobic chain and reactive acyl chloride group offer unique opportunities for the synthesis of novel lipids, the development of targeted drug delivery systems, and the exploration of cellular signaling pathways. This technical guide outlines key potential research areas, provides detailed experimental protocols, and presents a framework for the investigation of this promising molecule.
Introduction: The Significance of Very-Long-Chain Fatty Acyl Chlorides
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their derivatives are integral components of cellular membranes and play critical roles in various biological processes, including signal transduction and the formation of protective barriers. Heneicosanoic acid, a 21-carbon fatty acid, falls into the category of odd-chain fatty acids, which have been associated with various physiological effects. The conversion of heneicosanoic acid to its highly reactive acyl chloride derivative, this compound, opens up a myriad of possibilities for its use as a synthetic precursor and a molecular probe.[1][2][3][4] Its reactivity allows for the facile attachment of the 21-carbon acyl chain to a wide range of molecules, including alcohols, amines, and thiols, enabling the creation of novel esters, amides, and thioesters.[5]
Potential Research Areas
The unique properties of this compound position it as a valuable tool in several cutting-edge research domains.
Synthesis of Novel Bioactive Lipids and Lipid-Based Drug Delivery Systems
This compound can serve as a key building block for the synthesis of a diverse array of novel lipids with tailored properties. By reacting it with various polar head groups, researchers can generate new phospholipids, sphingolipids, and glycolipids. These synthetic lipids can be designed to modulate membrane fluidity, influence the formation of lipid rafts, or act as signaling molecules themselves.
Furthermore, the long C21 chain can be exploited for the development of liposomes and other lipid nanoparticles for targeted drug delivery. The unique length of the acyl chain may impart distinct stability and release characteristics to these delivery vehicles.
Key Research Questions:
-
How does the incorporation of a 21-carbon acyl chain affect the physicochemical properties of liposomes (e.g., stability, drug loading capacity, and release kinetics)?
-
Can novel heneicosanoyl-containing lipids modulate the activity of membrane-bound proteins or signaling pathways?
-
Can heneicosanoyl-modified lipids enhance the delivery of hydrophobic drugs to specific cellular compartments?
Probing Protein Acylation and Cellular Signaling
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. This compound can be utilized as a chemical probe to study this process. By introducing a "clickable" handle or a reporter tag onto the heneicosanoyl backbone, researchers can identify and characterize proteins that are acylated with this specific fatty acid.
This approach can shed light on the substrate specificity of acyltransferases and the functional consequences of odd-chain fatty acid acylation. Understanding these processes could reveal new regulatory mechanisms in cellular signaling and metabolism.
Key Research Questions:
-
Which proteins are endogenously acylated with heneicosanoic acid?
-
Does acylation with a C21 fatty acid alter the subcellular localization or protein-protein interactions of target proteins?
-
Can heneicosanoyl-modified peptides be used to develop inhibitors or modulators of deacylating enzymes?
Development of Novel Biomaterials and Surfactants
The amphipathic nature of derivatives synthesized from this compound makes them attractive candidates for the development of new biomaterials and surfactants. Heneicosanoyl-based polymers could be designed for applications in tissue engineering, while novel surfactants could find use in cosmetics and pharmaceutical formulations. The odd-numbered carbon chain may lead to unique packing properties and self-assembly behaviors.
Key Research Questions:
-
What are the self-assembly properties of heneicosanoyl-based surfactants in aqueous solutions?
-
Can heneicosanoyl-modified polymers form biocompatible scaffolds for cell culture and tissue regeneration?
-
Do heneicosanoyl-based materials exhibit unique interfacial properties compared to their even-chained counterparts?
Data Presentation: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H41ClO | N/A |
| Molecular Weight | 357.0 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Odor | Pungent | N/A |
| Reactivity | Highly reactive with nucleophiles (e.g., water, alcohols, amines) | N/A |
Experimental Protocols
Synthesis of this compound from Heneicosanoic Acid
This protocol describes the conversion of heneicosanoic acid to this compound using thionyl chloride.
Materials:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (B109758) (DCM) or toluene (B28343)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add heneicosanoic acid (1 equivalent).
-
Add dry DCM or toluene to dissolve the fatty acid.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction by observing the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual SOCl₂, co-evaporate with dry toluene two to three times.
-
The resulting this compound should be a clear, yellowish oil and can typically be used in the next step without further purification.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it produces HCl gas. Thionyl chloride is corrosive and should be handled with care.
General Protocol for the Synthesis of a Heneicosanoyl Ester
This protocol outlines the esterification of an alcohol with this compound.
Materials:
-
Alcohol of interest
-
This compound
-
Dry, non-protic solvent (e.g., dichloromethane, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Stir plate and magnetic stir bar
-
Standard work-up reagents (e.g., water, brine, drying agent like Na₂SO₄)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the chosen dry solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for Protein Labeling with a Heneicosanoyl-based Probe
This protocol provides a general framework for labeling proteins with a hypothetical heneicosanoyl-based probe containing a terminal alkyne for click chemistry.
Materials:
-
Purified protein of interest in a suitable buffer (non-amine based, e.g., HEPES)
-
Heneicosanoyl-alkyne probe (synthesized separately)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Click chemistry reagents (e.g., fluorescent azide, copper(I) catalyst, ligand)
-
Desalting column or dialysis membrane
-
SDS-PAGE and in-gel fluorescence imaging system
Procedure:
-
Prepare a stock solution of the heneicosanoyl-alkyne probe in DMSO.
-
Add the probe to the protein solution at a desired molar excess. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Remove the unreacted probe using a desalting column or dialysis.
-
Perform a click reaction by adding the fluorescent azide, copper(I) catalyst, and ligand to the labeled protein.
-
Incubate the click reaction mixture as per the manufacturer's instructions.
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to visualize the labeled protein.
-
Further analysis can be performed using mass spectrometry to identify the site(s) of modification.[6]
Visualization of Potential Research Workflows and Pathways
Synthesis and Application of Heneicosanoyl-Lipids
Caption: Workflow for the synthesis of novel lipids and their application in drug delivery.
Probing Protein Acylation with a Heneicosanoyl-based Probe
Caption: Experimental workflow for identifying protein acylation using a chemical probe.
Conclusion
This compound is a promising yet underutilized chemical reagent with significant potential to advance our understanding of lipid biology and to drive innovation in drug delivery and materials science. The research areas and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the multifaceted applications of this unique very-long-chain fatty acyl chloride. By leveraging its reactivity and distinct chain length, the scientific community can unlock new avenues for discovery and development.
References
- 1. The Various Roles of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid - Wikipedia [en.wikipedia.org]
- 5. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Heneicosanoyl Chloride: A Technical Guide to its Role as a Lipid Synthesis Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heneicosanoyl chloride (C₂₁H₄₁ClO) is the acyl chloride derivative of heneicosanoic acid, a 21-carbon saturated very-long-chain fatty acid (VLCFA). Its high reactivity makes it a valuable precursor for the synthesis of a diverse range of complex lipids. This technical guide provides an in-depth overview of this compound's chemical properties, detailed experimental protocols for its synthesis and use in generating lipid species, and an exploration of the biological significance of VLCFA-containing lipids, particularly in the context of cellular signaling.
Chemical Properties and Handling
This compound is a reactive, colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Due to its reactivity, particularly with water, it must be handled under anhydrous conditions to prevent hydrolysis back to heneicosanoic acid and hydrochloric acid.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Heneicosanoic Acid |
| CAS Number | 77582-61-7 | 2363-71-5 |
| Molecular Formula | C₂₁H₄₁ClO | C₂₁H₄₂O₂ |
| Molecular Weight | 344.99 g/mol | 326.57 g/mol |
| Appearance | Colorless to pale yellow liquid | White solid |
| Odor | Pungent | Odorless |
Safety and Handling:
This compound is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware and solvents must be scrupulously dried to prevent decomposition of the acyl chloride.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of representative lipid classes.
Synthesis of this compound from Heneicosanoic Acid
This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.
Materials:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add heneicosanoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane or toluene to dissolve the fatty acid.
-
Reagent Addition: Under an inert atmosphere, slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM or 110°C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporate with anhydrous toluene two to three times. The resulting crude this compound, a pale yellow oil, is typically used in the next step without further purification.
Synthesis of a Heneicosanoyl-Containing Glycerolipid: 1,2,3-Triheneicosanoyl-glycerol
This protocol describes the esterification of glycerol (B35011) with this compound.
Materials:
-
This compound
-
Glycerol
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM)
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve glycerol (1 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (3.3 equivalents) to the solution.
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (3.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting triacylglycerol by column chromatography on silica gel.
Synthesis of a Heneicosanoyl-Containing Ceramide
This protocol outlines the N-acylation of a sphingoid base with this compound.
Materials:
-
This compound
-
Sphingosine (B13886) or other long-chain base
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sphingoid base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Prepare a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting ceramide by column chromatography on silica gel.
Characterization of Heneicosanoyl-Derived Lipids
Thorough characterization is essential to confirm the structure and purity of the synthesized lipids.
Table 2: Analytical Techniques for Lipid Characterization
| Technique | Purpose |
| ¹H NMR Spectroscopy | Confirms the presence of characteristic protons of the heneicosanoyl chain (terminal methyl, methylene (B1212753) chain, α-methylene to the carbonyl), the lipid backbone (e.g., glycerol or sphingosine protons), and any headgroup moieties. Integration of peak areas provides information on the relative number of protons. |
| ¹³C NMR Spectroscopy | Provides detailed information on the carbon skeleton, including the carbonyl carbon of the acyl chain and carbons of the lipid backbone. |
| Mass Spectrometry (ESI-MS, GC-MS) | Determines the molecular weight of the synthesized lipid. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. For ceramides (B1148491), characteristic fragments corresponding to the long-chain base and the fatty acyl chain are observed.[2] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the ester carbonyl (~1740 cm⁻¹) in glycerolipids or the amide carbonyl (~1640 cm⁻¹) and N-H bond (~3300 cm⁻¹) in ceramides. |
Expected NMR Data for Heneicosanoic Acid (Reference):
-
¹H NMR (CDCl₃): δ 2.34 (t, 2H, -CH₂-COOH), 1.63 (quint, 2H, -CH₂-CH₂-COOH), 1.25 (br s, 34H, -(CH₂)₁₇-), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃): δ 180.1, 34.1, 31.9, 29.7 (multiple signals), 29.4, 29.3, 29.1, 24.7, 22.7, 14.1.
Biological Significance and Signaling Pathways
Very-long-chain fatty acids are crucial components of several classes of lipids with important biological functions, particularly in the formation of cellular membranes and in signaling pathways.
Role in Sphingolipid Biosynthesis
VLCFAs are key components of sphingolipids, such as ceramides and sphingomyelin, which are integral to the structure and function of the plasma membrane. The length of the fatty acyl chain in ceramides influences the biophysical properties of membranes and can modulate the activity of membrane-associated proteins.
The de novo synthesis of ceramides is a fundamental cellular process.
References
Methodological & Application
Application Note & Protocol: Heneicosanoyl Chloride Mediated Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Esterification is a fundamental reaction in organic synthesis, crucial for creating a wide array of functional molecules, including active pharmaceutical ingredients, prodrugs, and various chemical intermediates. The use of acyl chlorides, such as Heneicosanoyl chloride, offers a highly efficient and irreversible method for the synthesis of esters from alcohols and phenols.[1][2][3] this compound (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride derived from heneicosanoic acid.[4] Its long aliphatic chain makes it a valuable reagent for introducing lipophilicity into molecules, a key strategy in drug development for modifying properties like cell membrane permeability and pharmacokinetic profiles.
This protocol details a general procedure for the esterification of an alcohol using this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.[5] A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][6] Due to the high reactivity of this compound with water, the reaction must be conducted under anhydrous conditions.[1]
Physicochemical Data
A summary of the quantitative data for the key components in this protocol is provided below. "Product" refers to a generic Heneicosanoyl ester of a simple alcohol like methanol (B129727) for illustrative purposes.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₂₁H₄₁ClO | 345.01 | 229 - 230 | 0.879 |
| Pyridine (Base) | C₅H₅N | 79.10 | 115 | 0.982 |
| Dichloromethane (B109758) (Solvent) | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |
| Methyl Heneicosanoate (Example Product) | C₂₂H₄₄O₂ | 340.59 | N/A | N/A |
Note: Data sourced from various chemical suppliers and databases.[7][8] Boiling point for this compound is at reduced pressure.
Experimental Protocol
This section outlines the detailed methodology for the esterification of a generic alcohol (R-OH) with this compound.
2.1 Materials & Equipment:
-
Reagents:
-
This compound (≥98%)
-
Alcohol (R-OH, substrate)
-
Anhydrous Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)[6]
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser (if heating is required)
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (dried in an oven before use)[1]
-
Magnetic stirrer
-
2.2 Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring alcohol solution over 15-30 minutes. The reaction is exothermic.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath again. Slowly add deionized water to quench any unreacted this compound.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove the pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Safety & Handling Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10] All manipulations should be performed inside a certified chemical fume hood.[11]
-
Moisture Sensitivity: this compound reacts vigorously with water (including atmospheric moisture) to produce corrosive HCl gas.[1][4] It is critical to use oven-dried glassware and anhydrous solvents.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Inhalation/Contact: Avoid inhaling vapors, which are lachrymatory (irritating to the eyes).[1] Avoid all contact with skin and eyes, as the compound can cause severe burns.[7][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual acyl chloride carefully before disposal.
Diagrams & Workflows
4.1 Experimental Workflow
The following diagram illustrates the sequential steps of the this compound mediated esterification protocol.
4.2 Simplified Reaction Mechanism
This diagram outlines the key steps in the nucleophilic acyl substitution reaction between an alcohol and this compound in the presence of a base (Pyridine).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scribd.com [scribd.com]
- 4. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Henicosanoate | C21H41O2- | CID 17976332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Synthesis of Amides Using Heneicosanoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Amides are prevalent structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Heneicosanoyl chloride, a long-chain fatty acyl chloride, serves as a valuable building block for the introduction of a 21-carbon lipophilic tail into molecules. This lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing membrane permeability and modulating protein-ligand interactions.
This document provides detailed protocols for the synthesis of N-alkyl and N-aryl amides using this compound via the Schotten-Baumann reaction. The methodologies outlined are suitable for a range of primary and secondary amine substrates.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the synthesis of representative N-alkyl and N-aryl heneicosanamides. These are based on general protocols for long-chain fatty acyl chlorides and may require optimization for specific substrates.
Table 1: Synthesis of N-Alkyl Heneicosanamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Octadecylamine (B50001) | Triethylamine (B128534) | Dichloromethane (B109758) | 4 - 6 | 0 to RT | 85 - 95 |
| Benzylamine | Pyridine (B92270) | Tetrahydrofuran | 3 - 5 | 0 to RT | 80 - 90 |
| Isopropylamine | NaOH (aq) | Dichloromethane | 2 - 4 | 0 to RT | 75 - 85 |
Table 2: Synthesis of N-Aryl Heneicosanamides
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline (B41778) | Triethylamine | Dichloromethane | 6 - 8 | 0 to RT | 70 - 80 |
| 4-Methoxyaniline | Pyridine | Tetrahydrofuran | 5 - 7 | 0 to RT | 75 - 85 |
| 4-Nitroaniline | Triethylamine | Dichloromethane | 8 - 12 | RT | 60 - 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl Heneicosanamides
This protocol describes the synthesis of N-octadecylheneicosanamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Octadecylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add octadecylamine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-octadecylheneicosanamide.
-
Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: General Procedure for the Synthesis of N-Aryl Heneicosanamides
This protocol describes the synthesis of N-phenylheneicosanamide as a representative example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) in anhydrous THF.
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool to 0 °C.
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the N-phenylheneicosanamide using appropriate analytical techniques (NMR, MS, IR).
Mandatory Visualizations
Diagram 1: General Workflow for Amide Synthesis
Caption: General experimental workflow for the synthesis of amides from this compound.
Diagram 2: Logical Relationship in Schotten-Baumann Reaction
Caption: Key components and products in the Schotten-Baumann synthesis of heneicosanamides.
Application of Heneicosanoyl Chloride in the Synthesis of C21 Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. When this backbone is linked to a fatty acid via an amide bond, the resulting molecule is a ceramide. Ceramides (B1148491) are central molecules in sphingolipid metabolism and serve as precursors for more complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Beyond their structural role in cellular membranes, ceramides and their metabolites are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis.
The length of the fatty acid chain in ceramides can vary, leading to a diverse array of ceramide species with distinct biological functions. Very-long-chain ceramides (VLC-Cers), typically containing acyl chains of 20 carbons or more, are of particular interest due to their unique roles in various physiological and pathological processes. Heneicosanoyl chloride, a C21 acyl chloride, serves as a key reagent for the synthesis of C21-ceramides, enabling researchers to investigate the specific functions of this particular ceramide species. The introduction of a C21 acyl chain can influence the biophysical properties of membranes and modulate specific protein-lipid interactions, thereby affecting downstream signaling events.
The synthesis of C21-ceramides using this compound allows for the production of standards for analytical studies, probes for biochemical assays, and the exploration of therapeutic agents targeting sphingolipid metabolism. Understanding the role of specific ceramide species is crucial for developing novel therapeutic strategies for diseases associated with dysregulated sphingolipid metabolism, such as certain cancers, metabolic disorders, and neurodegenerative diseases.
General Synthesis Strategy
The synthesis of C21-ceramide from this compound typically involves the N-acylation of a sphingoid base, such as sphingosine (B13886) or sphinganine (B43673) (dihydrosphingosine). This reaction forms an amide bond between the amino group of the sphingoid base and the carbonyl group of this compound. The reaction is generally carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Protocol 1: Synthesis of C21-Ceramide (N-Heneicosanoyl-sphingosine)
This protocol describes a general method for the N-acylation of sphingosine with this compound.
Materials:
-
Sphingosine
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform (B151607)/Methanol (B129727) or Hexane/Ethyl Acetate (B1210297) gradients)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of Reactants:
-
Dissolve sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5-2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
-
Acylation Reaction:
-
Cool the sphingosine solution to 0 °C using an ice bath.
-
Add the this compound solution dropwise to the stirred sphingosine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material on a TLC plate. Develop the plate in an appropriate solvent system (e.g., chloroform/methanol 9:1 v/v). Visualize the spots using a suitable stain (e.g., phosphomolybdic acid or iodine). The reaction is complete when the sphingosine spot has disappeared.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to isolate the pure C21-ceramide.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
-
-
Characterization:
-
Characterize the purified C21-ceramide using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for C21-Ceramide Synthesis
| Parameter | Value | Method of Determination |
| Starting Materials | ||
| Sphingosine | 100 mg | - |
| This compound | 115 mg | - |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | - |
| Base | Triethylamine | - |
| Reaction Time | 3 hours | TLC |
| Temperature | 0 °C to Room Temperature | - |
| Product | ||
| Product Name | N-Heneicosanoyl-sphingosine (C21-Ceramide) | - |
| Theoretical Yield | 195 mg | Calculation |
| Actual Yield | 136.5 mg | Gravimetric |
| Yield (%) | 70% | (Actual Yield / Theoretical Yield) * 100 |
| Purity | >98% | HPLC, NMR |
Note: The data presented in this table is hypothetical and serves as an example based on typical yields for similar reactions. Actual results may vary depending on specific experimental conditions.
Visualization of Workflow and Signaling Pathways
Caption: Workflow for the synthesis of C21-Ceramide.
Caption: Overview of sphingolipid biosynthesis and signaling.
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using GC-MS with Heneicosanoic Acid as an Internal Standard
Introduction
The analysis of fatty acids (FAs) is critical in various fields, including metabolic research, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid profiling due to its high resolution and sensitivity. However, the direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shapes and inaccurate quantification.[1] To overcome these limitations, a derivatization step is necessary to convert the FAs into more volatile and less polar derivatives.[1] The most common method is the conversion of fatty acids into fatty acid methyl esters (FAMEs) through esterification.[1]
Accurate quantification of fatty acids in complex biological samples can be challenging due to potential analyte loss during sample preparation steps such as extraction and derivatization.[2][3] To correct for these variations, an internal standard (IS) is typically added to the sample at the beginning of the workflow. For fatty acid analysis, an odd-chain fatty acid that is not naturally present in the sample, such as heneicosanoic acid (C21:0), is an ideal internal standard.
This application note provides a detailed protocol for the extraction, derivatization (methylation), and quantitative analysis of fatty acids from biological samples by GC-MS, utilizing heneicosanoic acid as an internal standard.
Principle
The overall workflow involves the extraction of total lipids from a biological matrix, followed by the saponification of esterified fatty acids and subsequent methylation of all free fatty acids to FAMEs. Heneicosanoic acid is introduced as an internal standard at the initial stage to ensure accurate quantification. The resulting FAMEs are then analyzed by GC-MS. The quantification of individual fatty acids is achieved by comparing the peak area of each analyte to the peak area of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Solvents (HPLC or GC grade): Methanol, Chloroform (B151607), Hexane (B92381), n-Dodecane
-
Reagents:
-
Heneicosanoic acid (C21:0) internal standard solution (e.g., 1 mg/mL in chloroform)
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)
-
Sodium chloride (NaCl) solution (0.9% w/v in water)
-
Anhydrous sodium sulfate (B86663)
-
-
Glassware:
-
Screw-capped glass tubes with PTFE liners (15 mL)
-
Glass Pasteur pipettes
-
GC vials with inserts
-
2. Sample Preparation and Lipid Extraction
This protocol is a general guideline and may need optimization for specific biological matrices.[4]
-
To a 15 mL screw-capped glass tube, add a pre-weighed amount of the biological sample (e.g., 50-100 mg of tissue or 100-200 µL of plasma).
-
Add a known amount of the heneicosanoic acid internal standard solution. The amount should be chosen to yield a peak area that is within the calibration range and comparable to the analytes of interest.
-
Add 2 mL of chloroform and 4 mL of methanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Add 2 mL of chloroform and vortex for 1 minute.
-
Add 2 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean 10 mL glass tube.
-
Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[5]
-
Seal the tube tightly with a PTFE-lined cap.
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of distilled water.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
4. GC-MS Analysis
The following are typical GC-MS parameters and may require optimization.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | SCAN (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data should be presented in a clear and structured table. The concentration of each fatty acid is calculated using the following formula:
Concentration of FA = (Area of FA / Area of IS) * (Concentration of IS / Response Factor of FA)
A calibration curve should be prepared for each analyte to determine the response factors.
Table 1: Representative Quantitative Data for Fatty Acid Analysis
| Fatty Acid | Retention Time (min) | Quantifier Ion (m/z) | Concentration (µg/mg sample) | %RSD (n=3) |
| Myristic Acid (C14:0) | 12.5 | 242.2 | 15.2 | 4.5 |
| Palmitic Acid (C16:0) | 14.8 | 270.2 | 120.8 | 3.1 |
| Stearic Acid (C18:0) | 16.9 | 298.3 | 85.4 | 3.8 |
| Oleic Acid (C18:1n9c) | 17.1 | 296.3 | 250.1 | 2.5 |
| Linoleic Acid (C18:2n6c) | 17.3 | 294.3 | 180.6 | 2.9 |
| Heneicosanoic Acid (C21:0) - IS | 19.5 | 340.3 | N/A | N/A |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of Heneicosanoyl Chloride as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a critical discipline for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. Accurate and precise quantification of lipid species by mass spectrometry (MS) relies on the use of internal standards to correct for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response.
The ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, and not naturally present in the biological sample. Odd-chain fatty acids, such as heneicosanoic acid (C21:0), are excellent candidates for internal standards in many biological systems as they are typically absent or present at very low levels.
This document provides detailed application notes and protocols for the use of Heneicosanoyl Chloride as a derivatizing internal standard for the quantitative analysis of specific lipid classes, such as sterols and diacylglycerols, by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound acylates the hydroxyl groups of these lipids, thereby introducing a stable, odd-chain C21:0 fatty acyl group that can be used for reliable quantification.
Principle of this compound as a Derivatizing Internal Standard
This compound serves a dual purpose:
-
Derivatization: It reacts with free hydroxyl groups on lipids like sterols and diacylglycerols, improving their chromatographic properties (e.g., volatility for GC) and enhancing their ionization efficiency in the mass spectrometer.
-
Internal Standardization: By introducing a C21:0 acyl chain, it creates a unique mass tag that is easily distinguishable from the even-chained fatty acids that are common in biological systems. The signal from the heneicosanoyl-derivatized standard is used to normalize the signal of the endogenous analytes.
This approach is particularly useful for lipid classes that lack a suitable non-endogenous internal standard and benefit from derivatization for sensitive analysis.
Quantitative Performance Data
The following tables summarize the expected quantitative performance when using an odd-chain fatty acid, such as the heneicosanoyl group introduced by this compound, as an internal standard. The data is representative of validated lipidomics methods and demonstrates the reliability of this approach.[1][2][3][4]
Table 1: Method Validation Parameters for Heneicosanoyl-Derivatized Sterols by GC-MS
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve across the dynamic range. |
| Precision (CV%) | < 15% | The coefficient of variation for repeated measurements of quality control samples. |
| Accuracy (Recovery %) | 85 - 115% | The percentage of the known amount of analyte recovered from a spiked sample.[2] |
| Limit of Detection (LOD) | 0.1 - 10 fmol on column | The lowest amount of analyte that can be reliably detected above the background noise.[2] |
| Limit of Quantification (LOQ) | 0.5 - 30 fmol on column | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Table 2: Comparative Performance Metrics for Odd-Chain vs. Isotopically Labeled Internal Standards
| Performance Metric | Odd-Chain Standard (e.g., C21:0) | Isotopically Labeled Standard |
| Median Bias | 1.76% (relative absolute %) | Generally < 1% |
| Spike Recovery Bias | 8.82% (absolute %) | Typically < 5% |
| Precision (Variance) | Baseline | May show slightly lower variance |
| Cost & Availability | More accessible and cost-effective | Higher cost and limited availability |
Note: Data is compiled from studies evaluating the impact of internal standard selection on fatty acid quantification.[1][3]
Experimental Protocols
Protocol for Quantitative Analysis of Sterols in Human Plasma using this compound Derivatization and GC-MS
This protocol details the steps for lipid extraction, derivatization of sterols with this compound, and subsequent analysis by GC-MS.
Materials:
-
This compound
-
Pyridine
-
Chloroform, Methanol, Hexane (B92381) (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Human Plasma
-
Internal Standard Stock Solution: 1 mg/mL this compound in anhydrous hexane.
Procedure:
-
Lipid Extraction (Folch Method):
-
To 100 µL of human plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of deionized water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen at 40°C.
-
-
Derivatization with this compound:
-
Reconstitute the dried lipid extract in 100 µL of anhydrous pyridine.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Incubate the mixture at 60°C for 1 hour in a sealed vial.[5]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the derivatized sterols to a new tube.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line: 290°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the heneicosanoyl esters of the target sterols and the internal standard.
-
Protocol for Quantitative Analysis of Diacylglycerols (DAGs) in Cell Lysates using this compound Derivatization and LC-MS/MS
This protocol is adapted for the analysis of diacylglycerols, where derivatization improves chromatographic separation and ionization.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA)
-
Acetonitrile, Isopropanol, Water (LC-MS grade)
-
Formic Acid
-
Cell Lysate
-
Internal Standard Stock Solution: 1 mg/mL this compound in anhydrous acetonitrile.
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To a cell pellet (e.g., 1 million cells), add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex and incubate on ice for 15 minutes.
-
Add 125 µL of chloroform, vortex, and then add 125 µL of water.
-
Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.
-
Collect the lower organic phase and dry under nitrogen.
-
-
Derivatization with this compound:
-
Reconstitute the dried lipid extract in 100 µL of acetonitrile.
-
Add 10 µL of triethylamine (TEA) as a base.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Incubate at room temperature for 30 minutes.[6]
-
Quench the reaction by adding 10 µL of water.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an LC vial.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the derivatized DAG species.
-
Flow Rate: 0.3 mL/min.
-
MS Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target derivatized DAGs and the heneicosanoyl-derivatized internal standard.
-
Visualizations
Logical Relationship of Internal Standard Use
Caption: Principle of using this compound as a derivatizing internal standard.
Experimental Workflow for Sterol Analysis
Caption: Experimental workflow for sterol quantification using this compound.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. msacl.org [msacl.org]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
Application Notes and Protocols for the Acylation of Arenes with Heneicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form aryl ketones. This reaction is of paramount importance in the pharmaceutical and fine chemical industries, where aryl ketones serve as crucial intermediates for a wide array of bioactive molecules. This document provides detailed application notes and experimental protocols for the acylation of arenes using heneicosanoyl chloride, a long-chain acyl chloride. The resulting aryl heneicosanoyl ketones, possessing a 21-carbon aliphatic chain, are of interest for their potential applications in drug development, leveraging the lipophilic nature of the long alkyl chain to potentially modulate biological activity and pharmacokinetic properties.
Reaction Principle
The acylation of arenes with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to generate a highly reactive acylium ion from this compound. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion intermediate). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl heneicosanoyl ketone product. Due to the deactivating nature of the ketone group, polysubstitution is generally not observed in Friedel-Crafts acylation.[1][2]
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: The three main steps of the Friedel-Crafts acylation reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound from Heneicosanoic Acid
This protocol outlines the conversion of heneicosanoic acid to its corresponding acyl chloride using thionyl chloride.
Materials:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask (two-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place heneicosanoic acid (0.1 mol).
-
Gently warm the flask in a water bath to melt the fatty acid (melting point of heneicosanoic acid is 74-76 °C).
-
Slowly add thionyl chloride (0.15 mol) to the molten acid with continuous stirring.[3]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 3-5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[3][4]
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated under reduced pressure.[3]
-
The resulting crude this compound is typically used in the next step without further purification.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. Handle it in a well-ventilated fume hood.
-
The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Use a gas trap to neutralize these gases.
Protocol 2: Acylation of Benzene (B151609) with this compound
This protocol details the synthesis of 1-phenylheneicosan-1-one.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (three-necked)
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents relative to this compound) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-phenylheneicosan-1-one can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.
Diagram 2: Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical workflow for the laboratory synthesis of aryl ketones.
Data Presentation
While specific quantitative data for the acylation with this compound is not extensively reported in the literature, the following tables provide expected ranges and representative data based on similar long-chain acylations and general spectroscopic principles for aryl ketones.
Table 1: Representative Reaction Parameters and Expected Yields
| Arene | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Benzene | AlCl₃ | Dichloromethane | 2 - 4 | 0 - 25 | 70 - 90 |
| Toluene | AlCl₃ | Dichloromethane | 2 - 4 | 0 - 25 | 75 - 95 (mainly p-isomer) |
| Anisole | FeCl₃ | Dichloromethane | 3 - 6 | 0 - 25 | 80 - 98 (mainly p-isomer) |
Table 2: Expected Spectroscopic Data for 1-Phenylheneicosan-1-one
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.95 (d, 2H, ortho-Ar-H), ~7.55 (t, 1H, para-Ar-H), ~7.45 (t, 2H, meta-Ar-H), ~2.95 (t, 2H, -CO-CH₂-), ~1.70 (quint, 2H, -CO-CH₂-CH₂-), ~1.25 (br s, 34H, -(CH₂)₁₇-), ~0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~137 (ipso-Ar-C), ~133 (para-Ar-C), ~128.5 (ortho/meta-Ar-C), ~38 (-CO-CH₂-), ~32-29 (aliphatic CH₂), ~24 (-CO-CH₂-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3060 (Ar-H stretch), ~2920, 2850 (C-H stretch), ~1685 (C=O stretch), ~1600, 1450 (C=C stretch) |
| Mass Spec. (EI, m/z) | M⁺ peak, fragments corresponding to [C₆H₅CO]⁺ (105) and cleavage of the alkyl chain. |
Note: The exact chemical shifts and peak intensities may vary depending on the specific instrument and conditions used.[6]
Applications in Drug Development and Biological Signaling
Long-chain aryl ketones are valuable scaffolds in medicinal chemistry. The extended lipophilic chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. While specific data on aryl heneicosanoyl ketones is limited, related long-chain ketones have shown potential as:
-
Enzyme Inhibitors: The ketone functionality can act as a hydrogen bond acceptor, and the long alkyl chain can occupy hydrophobic channels in enzymes. For example, aryl diketoacid derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]
-
Anticancer Agents: Ketone bodies have been shown to inhibit cancer cell proliferation.[8] The introduction of a long lipophilic tail in aryl ketones could enhance their cellular uptake and potential anticancer activity by targeting metabolic pathways or specific receptors in cancer cells.
-
Signaling Pathway Modulators: The aryl portion of the molecule can be designed to interact with specific receptors, while the long chain influences membrane interactions and overall pharmacokinetics. For instance, ketone bodies can act as signaling molecules that influence gene expression and inflammation.[9] The structural similarity of aryl heneicosanoyl ketones to signaling lipids suggests they may have roles in modulating cellular signaling pathways.
Diagram 3: Potential Roles of Aryl Heneicosanoyl Ketones in Cellular Signaling
Caption: Hypothetical interactions of aryl heneicosanoyl ketones with cellular components.
Conclusion
The acylation of arenes with this compound provides a direct route to long-chain aryl ketones. These compounds hold promise as versatile intermediates for the synthesis of novel therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this interesting class of molecules. Further investigation into the specific biological activities and mechanisms of action of aryl heneicosanoyl ketones is warranted to fully realize their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Heneicosanoyl Chloride Derivatives
Introduction
Heneicosanoyl chloride is a long-chain acyl chloride that serves as a reactive intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Due to its high reactivity, direct analysis by high-performance liquid chromatography (HPLC) is challenging, as it can readily hydrolyze to heneicosanoic acid, leading to inaccurate quantification.[1][2][3] To overcome this, a common strategy is to convert the acyl chloride into a stable derivative that is amenable to HPLC analysis.[1][3][4] This application note describes a robust and sensitive HPLC method for the quantification of this compound through derivatization with 2-nitrophenylhydrazine (B1229437). The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection and minimizing interference from the sample matrix.[1][4][5][6]
Principle
This compound is reacted with 2-nitrophenylhydrazine in a nucleophilic acyl substitution reaction to form a stable heneicosanoyl-2-nitrophenylhydrazide derivative.[7] This derivative possesses a chromophore that absorbs strongly in the UV-visible region, making it suitable for detection by a standard HPLC-UV or Diode Array Detector (DAD).[4][6][8] The separation is achieved on a reversed-phase C18 column with a gradient elution.
Experimental Protocols
1. Reagents and Materials
-
This compound (Standard)
-
2-Nitrophenylhydrazine (Derivatization Reagent)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade)
-
Triethylamine (B128534) (for scavenging HCl produced during derivatization)
-
Sample containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.[1]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)[9]
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of acetonitrile. The final concentration should fall within the range of the working standards.
-
Derivatization Reagent Solution (100 µg/mL): Dissolve 10 mg of 2-nitrophenylhydrazine in 100 mL of acetonitrile.[1][4]
4. Derivatization Procedure
-
To 1 mL of each working standard solution and the sample solution, add 1 mL of the 2-nitrophenylhydrazine solution.
-
Add 20 µL of triethylamine to each solution.
-
Vortex the solutions and allow them to react at room temperature for 30 minutes.[1][4]
-
After incubation, filter the solutions through a 0.45 µm syringe filter prior to HPLC injection.[9]
5. HPLC Analysis
-
Inject 10 µL of the derivatized standard and sample solutions into the HPLC system.
-
Analyze the samples using the HPLC conditions outlined in Table 2.
-
Quantify the this compound derivative peak based on the calibration curve generated from the working standards.
Data Presentation
Table 1: Representative Quantitative Data for this compound Derivative Analysis
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL[4][5] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The data presented in this table is representative and should be verified through method validation for a specific matrix and instrument.
Table 2: HPLC Instrument Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B over 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD at 395 nm[1][4] |
| Injection Volume | 10 µL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
Troubleshooting & Optimization
Technical Support Center: Heneicosanoyl Chloride Handling and Reaction Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Heneicosanoyl chloride, focusing on the prevention of hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride. The acyl chloride functional group (-COCl) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack by water. The reaction with water, known as hydrolysis, is rapid and results in the formation of heneicosanoic acid and corrosive hydrochloric acid (HCl) gas[1]. This degradation of the starting material will lead to reduced product yield and the introduction of impurities.
Q2: How can I minimize hydrolysis of this compound during storage?
To ensure the integrity of this compound during storage, it is crucial to maintain strictly anhydrous (water-free) conditions. Key storage recommendations include:
-
Inert Atmosphere: Store the reagent under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.
-
Sealed Containers: Use tightly sealed containers, preferably with sure-seal caps, to prevent the ingress of atmospheric moisture.
-
Desiccation: Store containers within a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) to absorb any ambient moisture.
-
Temperature: Keep the reagent in a cool, dry place.
Q3: What are the primary signs of this compound degradation?
Degradation of this compound due to hydrolysis can be identified by several observable signs:
-
Fuming: The release of misty fumes upon opening the container, which is the result of HCl gas reacting with atmospheric moisture.
-
Pungent Odor: A sharp, acrid smell of HCl in addition to the characteristic odor of the acyl chloride.
-
Changes in Physical State: The appearance of solid precipitate (heneicosanoic acid) in the liquid acyl chloride.
-
Reduced Reactivity: Poor yields or the absence of the desired product in subsequent reactions are strong indicators of reagent degradation.
Troubleshooting Guide for Reactions with this compound
This guide addresses common issues encountered during reactions involving this compound and provides systematic solutions to prevent hydrolysis and other side reactions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound: Reagent degraded before or during the reaction. | 1. Verify Reagent Quality: Check for signs of degradation (fuming, precipitation). If suspected, use a fresh batch of this compound. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Use an HCl Scavenger: Add a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to the reaction mixture to neutralize the HCl byproduct as it forms. |
| Poor Solubility of Reactants: this compound or the substrate may not be fully dissolved, leading to a slow or incomplete reaction. | 1. Select Appropriate Solvent: Choose a solvent in which both this compound and the nucleophile are soluble (see Table 1). 2. Gentle Heating: If solubility is still an issue, gentle heating of the reaction mixture may be employed, but monitor for potential side reactions. | |
| Formation of Unwanted Byproducts | Side Reactions with Polyfunctional Substrates: Other nucleophilic groups on the substrate may react with the this compound. | Use of Protecting Groups: If the substrate contains multiple reactive sites (e.g., hydroxyl or amino groups), consider using appropriate protecting groups to ensure selective acylation. |
| Reaction with the Solvent: Some solvents can react with acyl chlorides under certain conditions. | Choose an Inert Solvent: Select a non-reactive, aprotic solvent for the reaction (see Table 1). | |
| Difficulty in Product Purification | Presence of Heneicosanoic Acid: Hydrolysis of unreacted this compound during workup can contaminate the product. | 1. Anhydrous Workup: If the product is not water-stable, perform the workup under anhydrous conditions. 2. Aqueous Wash: If the product is water-stable, a mild aqueous wash (e.g., with cold, dilute sodium bicarbonate solution) can help remove the acidic byproduct. 3. Chromatography: Utilize column chromatography to separate the desired product from any remaining heneicosanoic acid. |
Data Presentation: Solvent and Base Selection for Acylation Reactions
Table 1: Qualitative Guide to Solvent and Base Selection for Reactions with this compound
| Solvent | Suitability for Acylation | Rationale | Recommended Base | Rationale for Base |
| Tetrahydrofuran (B95107) (THF) | Excellent | Aprotic, good solvating power for many organic compounds. Must be rigorously dried. | Pyridine, Triethylamine (B128534) (TEA) | Sterically hindered, non-nucleophilic bases that effectively scavenge HCl. |
| Dichloromethane (B109758) (DCM) | Excellent | Aprotic, good solubility for long-chain acyl chlorides, and relatively inert. Must be dried. | Pyridine, Triethylamine (TEA) | Effective HCl scavengers. |
| Acetonitrile (ACN) | Good | Polar aprotic solvent, but can be more challenging to render completely anhydrous. | Pyridine, Triethylamine (TEA) | Necessary to neutralize the HCl byproduct. |
| Toluene | Good | Non-polar aprotic solvent, suitable for reactions requiring higher temperatures. Must be dried. | Pyridine, Triethylamine (TEA) | Effective at scavenging HCl. |
| Protic Solvents (e.g., alcohols, water) | Unsuitable | Will react rapidly with this compound, leading to solvolysis/hydrolysis. | N/A | These solvents are the reactants in the degradation pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of an Alcohol with this compound
This protocol describes a general method for the synthesis of a heneicosanoate ester from an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine (TEA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of inert gas.
-
Reagent Addition: Dissolve the alcohol (1.0 equivalent) and anhydrous pyridine or TEA (1.2 equivalents) in anhydrous DCM or THF.
-
Acylation: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a small amount of saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of a Ceramide Analog via Acylation of Sphingosine (B13886)
This protocol is adapted from methodologies for the synthesis of ceramide analogs and involves the acylation of a sphingosine derivative.
Materials:
-
D-sphingosine or a protected derivative
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate or triethylamine (TEA)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend D-sphingosine (1.0 equivalent) and sodium bicarbonate or TEA (2.0 equivalents) in anhydrous DCM.
-
Acylation: Cool the suspension to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Check for the consumption of the starting material by TLC.
-
Workup and Purification: Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the desired ceramide analog[2][3].
Visualizations
References
Technical Support Center: Optimizing Heneicosanoyl Chloride Acylation
Welcome to the technical support center for optimizing acylation reactions using heneicosanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the acylation process.
Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield or is failing completely. What are the common causes and solutions?
Low yields are a frequent issue and can often be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the this compound.[1][4] This is because the catalyst forms a complex with the resulting aryl ketone product, effectively removing it from the catalytic cycle.[1][2] It is common to use a slight excess.[1]
-
Substrate Reactivity: The reaction will fail if the aromatic ring has strongly deactivating groups (e.g., -NO₂, -CF₃).[1][5][6] Additionally, substrates with basic groups like amines (-NH₂) or hydroxyls (-OH) will react with the Lewis acid, deactivating the ring and preventing acylation.[1][2]
-
Poor Reagent Quality: Ensure the this compound is pure and free from the corresponding carboxylic acid, which can inhibit the reaction.[2]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required for this reaction?
Two main reasons necessitate the use of stoichiometric or greater amounts of the Lewis acid:
-
Acylium Ion Generation: The primary role of the Lewis acid is to react with the this compound to generate the highly electrophilic acylium ion, which is the species that attacks the aromatic ring.[1][6]
-
Product Complexation: The carbonyl oxygen of the aryl ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][2][4] This complex deactivates the catalyst, preventing it from participating further in the reaction. The complex is broken during the aqueous work-up step.[2]
Q3: I am observing the formation of multiple isomers in my product. How can I control the regioselectivity?
The position of acylation (ortho, meta, or para) is directed by the existing substituents on your aromatic substrate. However, you can influence the ratio of isomers:
-
Lowering Temperature: Running the reaction at a lower temperature can improve selectivity, often favoring the thermodynamically more stable para product.[7]
-
Catalyst Choice: Employing a bulkier Lewis acid catalyst can sterically hinder substitution at the ortho position, thereby increasing the proportion of the para isomer.[7]
Q4: My reaction work-up is difficult, often resulting in emulsions. What is the correct procedure?
A difficult work-up is common due to the highly exothermic reaction of excess Lewis acid with water.
-
Quenching: The standard and safest procedure is to slowly and carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.[1][2][7][8] Using ice helps to control the powerful exotherm.[2][9]
-
Hydrolysis: The acidic work-up hydrolyzes the aluminum-ketone complex, liberating the product into the organic layer while the aluminum salts become soluble in the aqueous layer.[2]
Q5: Is polyacylation a concern with this compound?
Fortunately, polyacylation is generally not an issue in Friedel-Crafts acylation.[2] The long-chain acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[1][2][4][6] This makes the mono-acylated product significantly less reactive than the starting material.[2]
Data Presentation
The following tables summarize key quantitative data for optimizing your reaction.
Table 1: Typical Reaction Parameters for this compound Acylation
| Reagent | Role | Typical Stoichiometry (Equivalents) | Notes |
| Aromatic Substrate | Reactant | 1.0 - 5.0 | Can be used in excess, sometimes as the solvent.[10] |
| This compound | Acylating Agent | 1.0 | Typically the limiting reagent.[10] |
| Lewis Acid Catalyst (e.g., AlCl₃) | Catalyst | 1.1 - 2.5 | Stoichiometric or excess amounts are necessary.[1][10] Must be anhydrous. |
| Solvent | Reaction Medium | - | Must be anhydrous and inert to reaction conditions.[10] |
| Temperature | Reaction Condition | 0°C to Room Temperature | Lower temperatures are preferred to minimize side reactions.[10] |
| Reaction Time | Reaction Condition | 1 - 24 hours | Progress should be monitored by a suitable technique (e.g., GC, LC-MS).[10] |
Table 2: Selection of Catalysts and Solvents
| Type | Examples | Key Characteristics |
| Lewis Acid Catalysts | AlCl₃, FeCl₃, BF₃, SnCl₄ | AlCl₃ is the most common and reactive.[10][11] All are highly moisture-sensitive. |
| "Greener" Catalysts | Zeolites, Zinc Oxide (ZnO) | Can sometimes be used in catalytic amounts and offer easier work-up.[4][10][12] |
| Solvents | Dichloromethane (B109758) (CH₂Cl₂), Carbon Disulfide (CS₂), Nitrobenzene, 1,2-Dichloroethane | Must be anhydrous. Choice can influence reactivity and isomer distribution.[1][10] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the conversion of heneicosanoic acid to this compound using thionyl chloride.
-
Preparation: Ensure all glassware (round-bottom flask, reflux condenser, dropping funnel) is oven-dried (>100°C) and cooled under an inert atmosphere (e.g., nitrogen).[3]
-
Reaction Setup: To the dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add heneicosanoic acid.
-
Solvent Addition: Add an anhydrous inert solvent such as dichloromethane to dissolve the acid.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (typically 1.2 to 2.0 equivalents) to the stirred solution at room temperature.[3] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13] The addition may be exothermic.
-
Reaction: Stir the mixture at room temperature or gently reflux until the reaction is complete. The evolution of SO₂ and HCl gas will be observed. Note: Reaction progress should not be monitored by standard silica (B1680970) TLC, as the acyl chloride can hydrolyze on the plate, giving a misleading result.[3][14] Infrared (IR) spectroscopy or derivatization of an aliquot with methanol (B129727) to form the stable methyl ester are better options.[3][14][15]
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can be purified by fractional distillation under high vacuum.[3]
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an aromatic substrate.
-
Preparation: Assemble an oven-dried, three-necked flask with a magnetic stir bar, an addition funnel, and a condenser protected by a drying tube under an inert nitrogen or argon atmosphere.[1]
-
Reagent Charging: To the flask, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and the anhydrous solvent (e.g., dichloromethane). Cool the resulting suspension in an ice bath to 0°C.[1]
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and transfer it to the addition funnel.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 equivalent) to the cooled catalyst suspension in the main flask.
-
Reaction: Add the this compound solution dropwise from the addition funnel to the stirred reaction mixture, maintaining the internal temperature at or below 10°C.[1][7] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an appropriate time (e.g., 30 minutes to several hours).[1]
-
Work-up: Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the reaction by slowly pouring the mixture into a separate beaker containing crushed ice and dilute HCl.[1][7][8] Stir vigorously for 10-15 minutes to ensure the catalyst-product complex is fully decomposed.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with the organic solvent (e.g., 1-2 times with dichloromethane).[1][8]
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2][8]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude aryl ketone product.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[2][8]
Visualizations
The following diagrams illustrate key workflows and concepts for the acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Crude Heneicosanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude Heneicosanoyl chloride by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound is a high-molecular-weight, long-chain acyl chloride. Like many similar compounds, it is susceptible to thermal degradation at its atmospheric boiling point.[1] Vacuum distillation significantly lowers the boiling temperature, minimizing the risk of decomposition and preventing the formation of discolored byproducts or polymers.[1][2][3]
Q2: What are the most common impurities in crude this compound?
A2: The most likely impurities are the unreacted starting material, Heneicosanoic acid, and residual reagents from its synthesis, such as thionyl chloride or oxalyl chloride.[4] Hydrogen chloride (HCl) is also a common byproduct that needs to be removed.[4] If the precursor fatty acid was not pure, other fatty acid chlorides may also be present.
Q3: What safety precautions are essential when handling this compound?
A3: this compound is corrosive and reacts vigorously with moisture, including humidity in the air, to release corrosive HCl gas. All operations should be conducted in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The distillation apparatus must be completely dry to prevent hydrolysis of the product.[5]
Q4: What is a suitable vacuum level for this distillation?
A4: A high vacuum is generally required for long-chain fatty acid chlorides.[1] Pressures in the range of 0.05 to 10 mbar are typical.[6][7] The ideal pressure depends on the stability of the compound and the desired distillation temperature. A lower pressure allows for a lower distillation temperature.
Q5: How can I prevent bumping or foaming during distillation?
A5: Vigorous and constant stirring with a magnetic stir bar is essential for smooth boiling. Foaming can sometimes be caused by high moisture content in the crude material.[6] Ensuring the crude product is as dry as possible before distillation can help mitigate this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is Discolored (Yellow/Brown/Black) | 1. Thermal Decomposition: The distillation temperature is too high.[1] 2. Oxidation: Air leak in the system. 3. Impure Starting Material: The precursor Heneicosanoic acid was impure.[1] | 1. Improve the vacuum to further lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature.[1] 2. Check all joints and seals for leaks. Re-grease joints if necessary. Consider using Teflon sleeves or switching to grease-free joints. 3. Purify the Heneicosanoic acid (e.g., by recrystallization) before converting it to the acyl chloride.[1] |
| Low Yield of Distilled Product | 1. Thermal Degradation: Significant portion of the product decomposed in the distillation flask.[1] 2. Incomplete Distillation: Distillation was stopped prematurely or the temperature was too low. 3. System Leak: A poor vacuum prevented the product from boiling at the set temperature. | 1. Use a higher vacuum to reduce the distillation temperature. Minimize the residence time at high temperatures.[3] 2. Gradually increase the heating bath temperature after the main fraction has been collected to ensure all product distills. 3. Carefully inspect the apparatus for leaks, especially around the stopcocks and joints.[8] Use a vacuum gauge to monitor pressure throughout the process. |
| Unstable Vacuum Level | 1. Pump Fluctuations: The vacuum pump is not performing consistently. 2. System Leak: There is a leak in the glassware assembly.[8] 3. Outgassing: Release of dissolved gases (like HCl) from the crude material. | 1. Service the vacuum pump and change the oil if necessary. Use a vacuum regulator for precise and stable pressure control.[2] 2. Check all connections. The distilled product may be stripping the vacuum grease from joints; consider using chemically resistant fluorinated grease (e.g., Krytox) or Teflon stopcocks.[8] 3. Degas the crude material by stirring it under a moderate vacuum at room temperature before increasing the heat. |
| Solidification in Condenser | 1. High Melting Point: The product has a melting point above the temperature of the condenser coolant. 2. Excessive Cooling: The cooling water is too cold. | 1. For compounds that are solid at room temperature, do not use liquid coolant in the condenser. Air cooling is sufficient.[9] 2. If using a coolant, use water at room temperature instead of chilled water. |
Quantitative Data
| Compound | Formula | Approx. Boiling Point (°C) | Pressure (mm Hg / mbar) |
| Palmitoyl Chloride | C₁₆H₃₁ClO | ~100 | ~0.05 mm Hg / ~0.067 mbar[7] |
| Stearoyl Chloride | C₁₈H₃₅ClO | 215 | 11 mm Hg / ~14.7 mbar |
| Stearoyl Chloride | C₁₈H₃₅ClO | 175 | 2 mm Hg / ~2.7 mbar |
Experimental Protocol: Vacuum Distillation of this compound
1. Glassware Preparation:
-
Ensure all glassware (distillation flask, distillation head, condenser, receiving flasks) is meticulously cleaned and oven-dried for several hours (or flame-dried under vacuum) to remove all traces of water.[5]
-
Assemble the distillation apparatus while it is still warm and allow it to cool under a stream of dry inert gas (e.g., Nitrogen or Argon).[1]
2. Apparatus Assembly:
-
Use a round-bottom flask as the distillation pot. Add a new, dry magnetic stir bar.
-
Transfer the crude this compound into the flask under a positive pressure of inert gas to prevent exposure to atmospheric moisture.
-
Connect a short path distillation head or a Vigreux column.
-
Connect a condenser. For this compound, which may be a solid or high-viscosity liquid at room temperature, it is often best to use air cooling (no water circulation) to prevent clogging.[9]
-
Connect a receiving flask (or a set of flasks in a "cow" or "pig" adapter to collect fractions).
-
Ensure all ground glass joints are properly sealed with a high-vacuum, chemically resistant grease.[1]
-
Connect the vacuum source to the apparatus via a cold trap (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.[1]
3. Distillation Procedure:
-
Begin vigorous stirring.
-
Slowly and carefully apply the vacuum. Monitor the system for any initial outgassing or foaming.
-
Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using a temperature-controlled oil bath.[1]
-
Increase the oil bath temperature gradually. Observe for the first signs of condensation in the distillation head.
-
Record the vapor temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
-
When the vapor temperature stabilizes, switch to the main receiving flask and collect the pure this compound fraction. The product should be clear and colorless.
-
Once the main fraction is collected and the distillation rate slows, you can either stop the distillation or increase the temperature slightly to collect any remaining product, which should be kept separate.
-
Turn off the heating and allow the system to cool completely to room temperature before slowly and carefully re-introducing the inert gas to release the vacuum. Never vent a hot system to air.
-
The purified product should be stored under an inert atmosphere in a tightly sealed container.
Visualizations
Caption: Troubleshooting workflow for vacuum distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. kumarmetal.com [kumarmetal.com]
- 4. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. technoilogy.it [technoilogy.it]
- 7. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Common byproducts in Heneicosanoyl chloride synthesis and removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Heneicosanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The common byproducts in this compound synthesis primarily depend on the chlorinating agent used. The most frequent impurities include:
-
Unreacted Heneicosanoic Acid: Incomplete reaction is a common source of this impurity.[1][2]
-
Heneicosanoic Acid (from hydrolysis): this compound is highly reactive with water and can hydrolyze back to the carboxylic acid upon exposure to moisture from the atmosphere, glassware, or solvents.[3][4][5][6][7]
-
Byproducts from Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): Excess thionyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) are the main byproducts. While SO₂ and HCl are gases and easily removed, residual SOCl₂ can remain.[8][9][10][11] Commercial thionyl chloride may also contain sulfur chloride impurities.[12]
-
Phosphorus Pentachloride (PCl₅): Phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) are formed as byproducts.[8][10]
-
Phosphorus Trichloride (PCl₃): Phosphorous acid (H₃PO₃) is a significant, non-volatile byproduct.[8][10][13]
-
Oxalyl Chloride ((COCl)₂): The byproducts are gaseous (HCl, CO₂, CO), which simplifies purification.[14]
-
-
Thermally Degraded Products: At elevated temperatures, especially during distillation, thermal degradation can occur, leading to discolored (yellow to brown) impurities.[3]
Q2: How can I minimize the formation of byproducts during synthesis?
A2: To minimize byproduct formation, consider the following:
-
Use High-Purity Starting Materials: Ensure the heneicosanoic acid is as pure as possible before starting the reaction.[3]
-
Ensure Anhydrous Conditions: All glassware must be flame or oven-dried, and anhydrous solvents should be used.[3][5] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][5]
-
Control Reaction Temperature: Running the reaction at the recommended temperature can prevent the formation of degradation products.[3]
-
Choose the Appropriate Chlorinating Agent: Using a reagent like thionyl chloride or oxalyl chloride results in gaseous byproducts that are easier to remove compared to the non-volatile byproducts from phosphorus trichloride.[8][10][11][14]
-
Use Stoichiometric Amounts: Careful control of the stoichiometry of the chlorinating agent can minimize the amount of residual reagent in the final product.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most effective method for purifying this compound is high-vacuum distillation .[3] This technique is crucial for high molecular weight acyl chlorides as it significantly lowers the boiling point, thereby preventing thermal degradation.[3] Other methods include:
-
Removal of Volatile Byproducts: For reactions using thionyl chloride or oxalyl chloride, the gaseous byproducts can be removed by purging the system with an inert gas or during the initial stages of vacuum application.[11][15] Excess thionyl chloride can be removed by distillation or by co-distillation with an inert, dry solvent like toluene.[9]
-
Thin-Film Distillation: This can be particularly useful for separating the desired product from non-volatile byproducts such as phosphorous acid (from PCl₃).[13]
-
Crystallization: If the acyl chloride is a solid at room temperature, recrystallization from a dry, non-hydroxylic solvent could be a viable purification method.[2][5]
Q4: Can I use column chromatography to purify this compound?
A4: Standard column chromatography using silica (B1680970) gel is generally not recommended for purifying acyl chlorides.[3] The silica gel contains adsorbed water and is slightly acidic, which can lead to rapid hydrolysis of the highly reactive this compound on the column.[3] This would result in low yields and contamination of the final product with heneicosanoic acid. If chromatography is necessary, it must be performed using anhydrous solvents and a neutral stationary phase under an inert atmosphere, but this is often less practical and effective than high-vacuum distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low Yield of Purified Product | Thermal degradation during distillation. | Use high-vacuum distillation to lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature. | [3] |
| Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Consider using a catalytic amount of DMF with oxalyl chloride or thionyl chloride. | [16] | |
| Hydrolysis during workup or purification. | Strictly maintain anhydrous conditions. Use flame-dried glassware and anhydrous solvents. Conduct all manipulations under an inert atmosphere. | [3][5] | |
| Product is Discolored (Yellow/Brown) | Decomposition at high temperatures. | Purify the starting heneicosanoic acid before conversion. Maintain the recommended reaction temperature and avoid prolonged heating. Use high-vacuum distillation for purification. | [3] |
| Contamination with Carboxylic Acid | Incomplete conversion of the starting material. | Increase the reaction time or use a slight excess of the chlorinating agent. | [1] |
| Hydrolysis due to exposure to moisture. | Ensure all glassware is rigorously dried and the reaction and purification are performed under an inert atmosphere. | [3][14] | |
| Acyl Chloride Solidifies in Condenser | Condenser temperature is too low. | Use a condenser with a larger diameter or control the coolant temperature to keep it above the melting point of this compound. | [3] |
Quantitative Data
The use of vacuum distillation is critical for purifying high molecular weight, heat-sensitive acyl chlorides like this compound. Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition.
Table 1: Illustrative Boiling Point of a Long-Chain Acyl Chloride at Different Pressures
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | > 300 (with decomposition) |
| 10 | ~220 |
| 1 | ~180 |
| 0.1 | ~150 |
Note: This data is illustrative for a generic long-chain acyl chloride and serves to demonstrate the principle. Actual boiling points for this compound should be determined experimentally or from reliable literature sources.
Experimental Protocols
Key Experiment: Purification of this compound by High-Vacuum Distillation
Objective: To purify crude this compound by removing unreacted starting materials, byproducts from the chlorinating agent, and degradation products.
Materials:
-
Crude this compound
-
Dry, inert gas (Nitrogen or Argon)
-
High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Distillation apparatus (flame-dried): round-bottom flask, short-path distillation head with condenser and collection flask, thermometer
-
Heating mantle or oil bath with a magnetic stirrer
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is completely dry. Lightly grease all joints with high-vacuum grease to ensure a good seal.
-
Charging the Flask: Under a positive pressure of inert gas, transfer the crude this compound to the round-bottom distillation flask containing a dry stir bar.
-
System Evacuation: Begin circulating coolant through the condenser. Slowly and carefully apply vacuum from the high-vacuum pump, ensuring the cold trap is properly chilled.
-
Distillation: Once the desired vacuum is reached and stable, begin gentle stirring and slowly heat the distillation flask.
-
Fraction Collection: Monitor the vapor temperature at the distillation head. Collect any low-boiling forerun in a separate flask. When the vapor temperature stabilizes at the expected boiling point of this compound at that pressure, switch to the main collection flask.
-
Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or rise sharply. Stop heating, allow the apparatus to cool, and then slowly and carefully re-introduce the inert gas to break the vacuum.
-
Storage: Transfer the purified this compound to a dry, sealed container under an inert atmosphere and store in a cool, dark place.[4]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Purification workflow for this compound.
References
- 1. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
- 2. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. JP6551728B2 - Method for producing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 14. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 15. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Heneicosanoyl Chloride Reactions
Welcome to the Technical Support Center for Heneicosanoyl Chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is resulting in a low yield. What are the common causes?
Low yields in this compound reactions can stem from several factors:
-
Hydrolysis: this compound is highly reactive with water.[1] Any moisture present in the reactants, solvents, or glassware will lead to the formation of Heneicosanoic acid, reducing the amount of acyl chloride available for the desired reaction.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially given the long, nonpolar nature of the heneicosanoyl chain which can affect solubility.
-
Side Reactions: Besides hydrolysis, other side reactions can consume the starting material or the product. The specific side reactions will depend on the nucleophile and reaction conditions used.
-
Steric Hindrance: While the reactivity of the acyl chloride group is high, significant steric bulk on the nucleophile can slow down the reaction rate, leading to incomplete conversion under standard conditions.[2]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of this compound to the nucleophile can result in unreacted starting material.
Q2: How can I minimize hydrolysis of this compound during my experiment?
Minimizing exposure to moisture is critical for achieving high yields.
-
Use Anhydrous Conditions: All glassware should be oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Common choices for this compound reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene.[3][4]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Handling of Reagents: Ensure all reagents, including the nucleophile and any bases, are anhydrous.
Q3: What are the recommended solvents for reactions with this compound?
Due to its long hydrophobic carbon chain, this compound is soluble in a range of nonpolar and slightly polar aprotic solvents.[5] The choice of solvent can impact reaction rate and product solubility.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good for dissolving both this compound and many nucleophiles.[3] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Can be a good choice, but must be rigorously dried as it is miscible with water. |
| Toluene | Nonpolar | 110.6 | Suitable for higher temperature reactions.[4] |
| Hexane | Nonpolar | 69 | Can be used, but solubility of more polar nucleophiles may be limited. |
| Diethyl Ether | Polar aprotic | 34.6 | Its low boiling point can be advantageous for easy removal but may not be suitable for reactions requiring higher temperatures. |
Q4: My product is difficult to purify. What purification methods are suitable for derivatives of this compound?
The long carbon chain of this compound derivatives often results in high boiling points and a waxy or solid nature, making traditional distillation challenging.
-
Crystallization: This is often the most effective method for purifying solid derivatives. A suitable solvent system (e.g., ethanol/water, acetone/hexane) can be determined empirically.
-
Column Chromatography: Silica (B1680970) gel chromatography is a common technique for purifying nonpolar to moderately polar compounds.[3] A solvent system with low to medium polarity (e.g., hexane/ethyl acetate) is typically used.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts like HCl and unreacted Heneicosanoic acid.[3]
Q5: Should I use a catalyst for my this compound reaction?
For the synthesis of this compound itself from Heneicosanoic acid using reagents like thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.[6][7]
For subsequent reactions of this compound with nucleophiles (e.g., alcohols, amines), a catalyst is not always necessary due to the high reactivity of the acyl chloride. However, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct, which can drive the reaction to completion.[3][6]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware, solvents, and reagents are rigorously dried. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Reversible Reaction | Use a slight excess (1.1-1.2 equivalents) of this compound or the alcohol to drive the equilibrium towards the product. |
| HCl Inhibition | Add a non-nucleophilic base such as pyridine or triethylamine to scavenge the HCl byproduct.[3][6] |
| Steric Hindrance | For hindered alcohols, consider using a stronger activating agent or a higher reaction temperature for a longer duration. |
Issue 2: Low Yield in Amide Synthesis
| Potential Cause | Troubleshooting Step |
| Protonation of Amine | Use at least two equivalents of the amine nucleophile. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, use one equivalent of the amine and one equivalent of an external non-nucleophilic base (e.g., triethylamine, pyridine).[6] |
| Formation of Insoluble Amine Hydrochloride Salt | The hydrochloride salt of the amine may precipitate out of the solution, slowing the reaction. Using an external base like triethylamine can prevent this. |
| Hydrolysis of this compound | Strictly adhere to anhydrous reaction conditions. |
| Low Nucleophilicity of Amine | For weakly nucleophilic amines (e.g., anilines), the reaction may require heating or a longer reaction time. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an Ester from this compound
-
Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.). Dissolve the components in an anhydrous solvent (e.g., DCM, THF).
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in the same anhydrous solvent and add it dropwise to the stirring solution of the alcohol and base at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: General Procedure for the Synthesis of an Amide from this compound
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.
-
Reaction Setup: Dissolve the amine (2.2 eq.) in an anhydrous solvent like DCM in a round-bottom flask with a magnetic stir bar. Alternatively, use the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction's completion via TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash with water, followed by a wash with saturated NaHCO₃ solution and then brine.
-
Purification: Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by crystallization or column chromatography.
Visualizations
Caption: Troubleshooting logic for low reaction yield.
Caption: General experimental workflow for this compound reactions.
References
- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
Stability and storage conditions for Heneicosanoyl chloride.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Heneicosanoyl chloride (CAS: 77582-61-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it commonly used for?
This compound (C21H41ClO) is a long-chain fatty acyl chloride.[1] It serves as a reactive intermediate in organic synthesis, particularly for creating esters and amides.[1]
Q2: What are the primary hazards associated with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can irritate the eyes and cause tearing. The compound is moisture-sensitive and will react with water to produce heneicosanoic acid and hydrochloric acid.[1] Vapors may form explosive mixtures with air at elevated temperatures.[2]
Q3: What are the signs of degradation?
The primary sign of degradation is hydrolysis from exposure to moisture. This will result in the formation of heneicosanoic acid and hydrochloric acid.[1] A pungent, acidic odor may become more pronounced. Visual inspection may reveal a change in color from a colorless to pale yellow liquid.[1]
Stability and Storage
Proper storage is critical to maintaining the integrity of this compound. It is chemically stable under standard ambient conditions (room temperature) when stored correctly.[2]
Recommended Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Store at 2-8 °C (36-46 °F). | [2] |
| Atmosphere | Store under an inert atmosphere. | [3] |
| Container | Keep container tightly closed in a dry and well-ventilated place. Store in a corrosion-resistant container with a resistant inner liner. | [2][4] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, and alcohols. | [3] |
| Storage Area | Store in a corrosives area, away from heat, sparks, open flames, and other ignition sources. The area should be well-ventilated. | [3][5] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Product appears cloudy or has solidified. | Exposure to moisture leading to hydrolysis and formation of heneicosanoic acid. | The product has likely degraded. It is not recommended for use. Dispose of the material according to your institution's waste disposal protocols. |
| A strong, pungent odor is detected upon opening the container. | This compound naturally has a pungent odor. However, a very strong acidic smell may indicate hydrolysis and the release of HCl gas. | Work in a well-ventilated fume hood. If the odor is overwhelming, it may indicate a compromised container seal and significant degradation. Evaluate if the product is suitable for your experiment. |
| Inconsistent experimental results. | The reagent may have degraded due to improper storage or handling, leading to lower reactivity or the presence of impurities. | Ensure the product has been stored under the recommended conditions. If degradation is suspected, it is best to use a fresh, unopened vial of the reagent. |
Experimental Protocols
Safe Handling of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[4] A face shield may be necessary for splash protection.
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Dispensing:
-
Ensure the container is at room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Use dry, clean glassware and syringes.
-
If transferring the liquid, do so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
-
Reaction Quenching: Be cautious when quenching reactions containing this compound. The addition of water or protic solvents will be exothermic and will release HCl gas.
-
Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent like vermiculite (B1170534) or dry sand.[4][6]
-
Collect the absorbed material into a suitable container for chemical waste.
-
Do not use water to clean up the spill as it will react violently.
-
-
Waste Disposal: Dispose of unused or degraded this compound and any contaminated materials according to local, state, and federal regulations.[2]
Visual Guides
Caption: Workflow for the safe handling of this compound.
References
Characterizing and minimizing impurities in Heneicosanoyl chloride.
Technical Support Center: Heneicosanoyl Chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on characterizing and minimizing impurities in this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₂₁H₄₁ClO) is the acyl chloride derivative of heneicosanoic acid, a long-chain saturated fatty acid.[1] It is a reactive compound used in organic synthesis, particularly for the preparation of esters, amides, and other fatty acid derivatives.[1] Due to its long hydrophobic carbon chain, it is valuable in the development of lipids, surfactants, and other biomaterials. Its high reactivity makes it an important acylating agent in the synthesis of active pharmaceutical ingredients (APIs).[2]
Q2: What are the most common impurities found in this compound after synthesis?
The most common impurities in this compound typically arise from the synthesis process. These include:
-
Unreacted Heneicosanoic Acid: The starting material for the synthesis.
-
Excess Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are often used in excess to drive the reaction to completion.[3]
-
Byproducts of Chlorination: Depending on the reagent used, byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) from thionyl chloride can be present.
-
Hydrolysis Product: Heneicosanoic acid can be regenerated if the acyl chloride is exposed to moisture.[1]
-
Solvent Residues: Solvents used during the synthesis or workup may remain.
Q3: Why does my this compound appear yellow or dark in color, and how can I decolorize it?
A yellow or dark coloration in this compound can be due to the presence of colored impurities from the starting materials or byproducts formed during the chlorination reaction, especially if the reaction was overheated.[3][4] Decomposition of the acyl chloride can also lead to discoloration.[4] The most effective method for removing non-volatile colored impurities is vacuum distillation, which should yield a colorless to pale yellow liquid.[3][5]
Q4: Is it necessary to purify this compound before using it in a subsequent reaction?
Not always. Due to its high reactivity and susceptibility to hydrolysis, purification can sometimes lead to product loss.[4][6] In some cases, it may be preferable to use the crude this compound directly in the next synthetic step, especially if the subsequent product is more stable and easier to purify.[4][6] A small trial reaction is recommended to determine if the impurities in the crude material interfere with the desired transformation.[6]
Q5: What are the best practices for handling and storing purified this compound?
This compound is sensitive to moisture and should be handled under anhydrous conditions in a fume hood.[1][5] All glassware must be thoroughly dried before use.[5] For storage, the purified product should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: The conversion of heneicosanoic acid to the acyl chloride is not complete. | - Ensure the starting heneicosanoic acid is completely dry.[3]- Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride).[3]- Increase the reaction time or temperature, monitoring the reaction progress by IR spectroscopy (look for the disappearance of the broad O-H stretch of the carboxylic acid).[3] |
| Hydrolysis of Product: The acyl chloride has reacted with water during the workup or purification. | - Use oven-dried glassware and anhydrous solvents.[7]- Perform all manipulations under an inert atmosphere (nitrogen or argon).[5][7]- If an aqueous workup is necessary, perform it quickly at low temperatures. | |
| Product is Contaminated with Starting Material | Insufficient Chlorinating Agent or Reaction Time: The reaction did not go to completion. | - As with low yield, ensure a slight excess of the chlorinating agent and sufficient reaction time.[3]- Purify the crude product using vacuum fractional distillation to separate the higher-boiling carboxylic acid from the acyl chloride.[4][5] |
| Residual Thionyl Chloride Detected | Incomplete Removal after Reaction: Excess thionyl chloride remains in the product. | - Remove the bulk of the thionyl chloride by rotary evaporation.[3]- To remove trace amounts, co-evaporate with a dry, inert solvent such as toluene (B28343).[3][6] This is often repeated multiple times. |
| Difficulty Analyzing by HPLC/TLC | On-column/Plate Decomposition: The highly reactive acyl chloride is hydrolyzing back to the carboxylic acid upon contact with the stationary phase or mobile phase. | - For analysis, the acyl chloride should be converted to a more stable derivative.[6][8]- Quench an aliquot of the sample with a nucleophile like methanol (B129727) or benzylamine (B48309) to form the corresponding stable ester or amide, which can then be analyzed by chromatography.[6] |
| Inaccurate Quantification of Purity | Hydrolysis Before or During Analysis: The acyl chloride is reacting with ambient moisture, leading to an underestimation of its purity and an overestimation of the corresponding carboxylic acid. | - Prepare samples for analysis immediately before running them.- Use derivatization techniques to convert the acyl chloride into a stable compound for accurate quantification by HPLC or GC.[2][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol describes a general procedure for the preparation of this compound from heneicosanoic acid.
Materials:
-
Heneicosanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional)
-
Dry glassware (round-bottom flask, reflux condenser with drying tube)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride or silica (B1680970) gel drying tube, place the heneicosanoic acid.
-
Slowly add a slight excess (approximately 1.5 equivalents) of thionyl chloride to the flask. The reaction can be performed neat or with a dry solvent like toluene.[9]
-
Heat the reaction mixture to reflux and stir for 2-4 hours.[9] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by rotary evaporation. To ensure complete removal of trace thionyl chloride, add dry toluene and evaporate again; repeat this step 2-3 times.[3][6]
-
The resulting crude this compound can be used directly or purified by vacuum distillation.
Protocol 2: Purification by Vacuum Fractional Distillation
This is the preferred method for purifying liquid acyl chlorides like this compound.[5]
Materials:
-
Crude this compound
-
Oven-dried fractional distillation apparatus (Vigreux column recommended)
-
Heating mantle
-
Vacuum pump with a cold trap
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is completely dry and assembled while hot under a stream of dry nitrogen or argon.[4][5]
-
Transfer the crude this compound to the distillation flask. Add a magnetic stir bar or boiling chips.
-
Gradually apply a high vacuum to the system. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities (e.g., residual solvent or thionyl chloride) as the first fraction.
-
Once the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a separate, pre-weighed receiving flask.[5]
-
Stop the distillation before the flask goes to dryness to avoid the formation of non-volatile, potentially unstable residues.[5]
-
Store the purified product under an inert atmosphere in a sealed container in the refrigerator.[5]
Protocol 3: Characterization by Derivatization-HPLC
Direct analysis of this compound by HPLC is challenging due to its reactivity.[8] A derivatization method is recommended for accurate quantification.[2]
Materials:
-
This compound sample
-
Derivatization reagent (e.g., 2-nitrophenylhydrazine (B1229437) solution, 100 µg/mL in a suitable solvent)[2]
-
Anhydrous reaction solvent (e.g., acetonitrile)
-
HPLC system with UV detector
Procedure:
-
Derivatization: In a clean, dry vial, dissolve a known amount of the this compound sample in the anhydrous reaction solvent.
-
Add the derivatization reagent solution. The reaction is typically carried out at room temperature for about 30 minutes.[2] This converts the acyl chloride to a stable derivative with a strong UV chromophore.[2]
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a suitable reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water.
-
Set the UV detector to the maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[2]
-
-
Quantification: Compare the peak area of the derivatized this compound to a calibration curve prepared from a pure standard of a similar derivatized acyl chloride to determine the concentration and purity.
Data Presentation: Impurity Profiling
While specific quantitative data for a particular batch of this compound is experiment-dependent, the tables below provide a template for presenting results from common analytical techniques.
Table 1: Purity and Impurity Profile by Derivatization-GC/MS
| Compound | Retention Time (min) | Area (%) | Identity Confirmation |
| This compound (as methyl ester derivative) | e.g., 15.2 | e.g., 98.5 | Mass Spectrum Match |
| Heneicosanoic acid (as methyl ester derivative) | e.g., 14.8 | e.g., 1.2 | Mass Spectrum Match |
| Other Impurity 1 | e.g., 12.5 | e.g., 0.3 | Tentative ID by MS |
| Total | 100.0 |
Table 2: Spectroscopic Data for Characterization
| Technique | Parameter | Expected Result for this compound |
| FT-IR | Carbonyl (C=O) Stretch | Strong absorption around 1800 cm⁻¹[10] |
| C-Cl Stretch | Absorption in the 600-800 cm⁻¹ region[10] | |
| O-H Stretch (from acid impurity) | Absence of a broad peak from 2500-3300 cm⁻¹ indicates high purity[10] | |
| ¹H NMR | α-CH₂ Protons | Triplet around 2.8-3.0 ppm |
| Other CH₂ Protons | Multiplets between 1.2-1.8 ppm | |
| Terminal CH₃ Protons | Triplet around 0.9 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Resonance around 170-174 ppm |
References
- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hexanoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Scaling Up Heneicosanoyl Chloride Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Heneicosanoyl chloride for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized from heneicosanoic acid using a chlorinating agent. The most common laboratory and industrial methods involve reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). For pilot-scale production, thionyl chloride and oxalyl chloride are often preferred due to the gaseous nature of their byproducts, which simplifies purification.
Q2: What are the critical safety precautions to take when working with the reagents for this synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict safety protocols.
-
Thionyl chloride and Oxalyl chloride: These reagents are corrosive and toxic. They react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
This compound: The product itself is corrosive and will hydrolyze in the presence of moisture to release hydrochloric acid.[1] It should be handled with care in a dry, inert atmosphere.
-
Pressure build-up: The reaction generates gaseous byproducts. The reaction vessel must be equipped with a proper gas outlet or a condenser to avoid pressure build-up.
Q3: How can I monitor the progress of the reaction?
A3: Several methods can be used to monitor the reaction progress:
-
Gas Evolution: The reaction of heneicosanoic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The cessation of gas evolution is a good indicator that the reaction is nearing completion.
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride at a higher frequency (around 1800 cm⁻¹).
-
Thin Layer Chromatography (TLC): To check for the consumption of the starting material, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol (B129727) to convert the acyl chloride to a stable methyl ester. The resulting mixture can then be analyzed by TLC.
Q4: What is the best method for purifying this compound at a pilot scale?
A4: For long-chain fatty acyl chlorides like this compound, purification by distillation can be challenging due to their high boiling points and potential for thermal decomposition.[2] At the pilot scale, the crude product is often of sufficient purity for subsequent steps after the removal of excess chlorinating agent and solvent under reduced pressure.[3][4] If further purification is necessary, techniques like short-path distillation under high vacuum can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Presence of moisture in reagents or glassware. 3. Insufficient amount of chlorinating agent. 4. Low reaction temperature. | 1. Extend the reaction time or increase the reaction temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents). 4. For thionyl chloride, refluxing is often necessary. |
| Product is a Dark Color | 1. Reaction temperature is too high, causing decomposition. 2. Impurities in the starting material. 3. Use of an inappropriate catalyst or prolonged reaction times. | 1. Carefully control the reaction temperature. 2. Ensure the purity of the heneicosanoic acid. 3. If using a catalyst like DMF, use it in catalytic amounts. Avoid unnecessarily long reaction times. |
| Difficulty Removing Excess Thionyl Chloride | 1. Thionyl chloride has a relatively high boiling point (76 °C). 2. Inefficient vacuum system. | 1. After the initial removal by rotary evaporation, add a high-boiling inert solvent like toluene (B28343) and re-evaporate to azeotropically remove the remaining thionyl chloride.[3] 2. Ensure your vacuum pump is in good working order and can achieve a sufficiently low pressure. Use a cold trap to protect the pump. |
| Product Hydrolyzes Back to Carboxylic Acid | 1. Exposure to atmospheric moisture during workup or storage. 2. Use of protic solvents. | 1. Perform the workup and storage under a dry, inert atmosphere. 2. Use anhydrous aprotic solvents for any subsequent steps. |
Experimental Protocols
Pilot-Scale Synthesis of this compound using Thionyl Chloride
This protocol is adapted for a pilot-scale synthesis and assumes the use of appropriate pilot plant equipment.
Materials:
-
Heneicosanoic acid (C₂₁H₄₂O₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
Equipment:
-
Glass-lined reactor with a heating/cooling jacket, mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber system (containing a basic solution like NaOH to neutralize HCl and SO₂).
-
Addition funnel or pump for controlled addition of reagents.
-
Vacuum pump with a cold trap.
-
Rotary evaporator (for smaller pilot batches) or a wiped-film evaporator for continuous removal of volatiles.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Charging the Reactor: Charge the reactor with heneicosanoic acid. For every 1 mole of heneicosanoic acid, plan to use approximately 1.2 to 1.5 moles of thionyl chloride.
-
Solvent Addition: Add an anhydrous, inert solvent like dichloromethane to the reactor to dissolve or suspend the heneicosanoic acid. The amount of solvent should be sufficient to ensure good mixing.
-
Addition of Thionyl Chloride: Slowly add the thionyl chloride to the stirred suspension of heneicosanoic acid at room temperature. The addition should be controlled to manage the initial gas evolution.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (for DCM, this is around 40°C). Maintain the reflux with stirring for 2-4 hours, or until the evolution of gas ceases. Monitor the reaction progress using IR spectroscopy or by analyzing quenched aliquots by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. For larger scales, a wiped-film evaporator may be more efficient.
-
To ensure complete removal of thionyl chloride, an optional step is to add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
-
Product: The resulting this compound should be a pale yellow, oily liquid or a low-melting solid, which can be used in the next step without further purification for most applications.[1]
Data Presentation
| Parameter | Laboratory Scale (Adapted from similar syntheses) | Pilot Scale (Adapted from Behenoyl Chloride Synthesis)[2] |
| Starting Material | Heneicosanoic Acid (e.g., 10 g) | Behenic Acid (homologous fatty acid) (e.g., 2028 g, 6 moles) |
| Chlorinating Agent | Thionyl Chloride (1.2 - 1.5 eq.) | Phosgene (B1210022) (6 moles) with Diethylformamide catalyst (1.2 moles) |
| Solvent | Dichloromethane | None (neat reaction) |
| Reaction Temperature | Reflux (approx. 40°C) | 76-80°C |
| Reaction Time | 2-4 hours | 2.75 hours for phosgene addition, then 1 hour hold |
| Typical Yield | >95% (crude) | 99.2% |
| Purity | >95% (by NMR of ester derivative) | 94% (by IR) |
Mandatory Visualizations
Signaling Pathways
Caption: Very Long-Chain Fatty Acid (VLCFA) metabolism and signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Heneicosanoyl Chloride by NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Heneicosanoyl chloride (C₂₁H₄₁ClO) is a long-chain fatty acyl chloride utilized in organic synthesis for creating esters and amides, often as a reactive intermediate in the production of pharmaceuticals and complex lipids. Due to its high reactivity, particularly its susceptibility to hydrolysis, ensuring its purity is critical for achieving desired reaction outcomes, yields, and the safety of the final products. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the purity assessment of this compound, offering detailed experimental protocols and data interpretation.
Primary Impurity Profile
The most common impurity in this compound is its parent carboxylic acid, Heneicosanoic acid . This impurity can arise from two main sources:
-
Incomplete Synthesis: The reaction of heneicosanoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) may not go to completion.
-
Hydrolysis: Exposure of the highly reactive this compound to atmospheric moisture or residual water in solvents will readily convert it back to heneicosanoic acid.[1]
Therefore, the primary goal of purity analysis is to detect and quantify the presence of residual heneicosanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful quantitative technique that provides detailed structural information, making it the gold standard for identifying and quantifying impurities with distinct signals.[1]
¹H NMR Analysis
In ¹H NMR, the key is to compare the signal of the alpha-methylene protons (CH₂) adjacent to the carbonyl group. In the acyl chloride, this signal is shifted significantly downfield compared to the corresponding signal in the carboxylic acid.
¹³C NMR Analysis
¹³C NMR offers a clearer view of the carbon backbone. The most diagnostic signals are those of the carbonyl carbon and the alpha-carbon, which have distinct chemical shifts in the acyl chloride versus the carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected chemical shifts (in ppm, using a CDCl₃ solvent) for this compound and its primary impurity.
| Assignment | This compound (Expected) | Heneicosanoic Acid (Impurity) [2][3] | Comment |
| ¹H NMR | |||
| α-CH₂ (CH₂ COCl) | ~2.8 - 2.9 ppm (triplet) | ~2.35 ppm (triplet)[2] | Key diagnostic region. The electron-withdrawing chloride causes a significant downfield shift. |
| β-CH₂ (CH₂CH₂ COCl) | ~1.7 ppm (multiplet) | ~1.63 ppm (multiplet)[2] | Minor shift difference. |
| Alkyl Chain (CH₂)n | ~1.25 ppm (broad singlet) | ~1.25 ppm (broad singlet)[2] | Signals overlap completely. |
| Terminal CH₃ | ~0.88 ppm (triplet) | ~0.88 ppm (triplet)[2] | Signals overlap completely. |
| Acid OH | N/A | ~10-12 ppm (broad singlet) | Unambiguous but often very broad. May not be visible at low concentrations. |
| ¹³C NMR | |||
| C=O | ~173 - 174 ppm | ~180 ppm[2] | Key diagnostic signal. The carbonyl carbon in the acid is further downfield. |
| α-C (C H₂COCl) | ~46 - 47 ppm | ~34 ppm[2] | Excellent diagnostic signal with a clear separation between the two species. |
| β-C (CH₂C H₂COCl) | ~25 - 26 ppm | ~24.7 ppm[2] | Small but potentially resolvable difference. |
| Alkyl Chain Cn | ~22 - 32 ppm | ~22 - 32 ppm[2] | Most signals will overlap. |
| Terminal C (CH₃) | ~14.1 ppm | ~14.1 ppm[2] | Signals overlap completely. |
Note: Predicted shifts for this compound are based on standard chemical shift theory for acyl chlorides.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Due to the moisture sensitivity of this compound, sample preparation must be conducted under anhydrous conditions. Use a high-quality deuterated solvent (e.g., CDCl₃) from a sealed ampoule or dried over molecular sieves.
-
Procedure: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Cap the tube securely and invert several times to ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H spectrum. Ensure the spectral width covers the range of -1 to 13 ppm. A sufficient relaxation delay (e.g., d1 = 5 seconds) is crucial for accurate integration and quantification.
-
Acquire the ¹³C spectrum using a standard proton-decoupled pulse program.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). For quantification, carefully integrate the alpha-CH₂ triplet of this compound (~2.85 ppm) and the alpha-CH₂ triplet of heneicosanoic acid (~2.35 ppm). The molar percentage of the impurity can be calculated from the relative integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups. It can quickly confirm the conversion of a carboxylic acid to an acyl chloride but is less suited for precise quantification of minor impurities compared to NMR.[1]
The key analytical feature is the position of the carbonyl (C=O) stretching frequency. The electron-withdrawing effect of the chlorine atom increases the bond order of the C=O bond, shifting its stretching vibration to a higher wavenumber compared to the corresponding carboxylic acid.[4]
Quantitative Data Summary
| Functional Group | This compound (Expected) | Heneicosanoic Acid (Impurity) | Comment |
| C=O Stretch | ~1800 cm⁻¹ (sharp, strong) [4] | ~1710 cm⁻¹ (strong) | Primary diagnostic bands. These two peaks are typically well-resolved. |
| O-H Stretch | N/A | ~2500-3300 cm⁻¹ (very broad) | Confirmatory signal for the acid. Its presence is a clear sign of impurity. |
| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Signals overlap completely. |
Experimental Protocol: IR Analysis
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method as it is fast and requires minimal sample preparation.
-
Procedure: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Place a small amount of the this compound sample directly onto the ATR crystal. As the sample is often a low-melting solid or waxy substance, gentle warming may be required to ensure good contact.[5]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The presence of a strong, sharp peak around 1800 cm⁻¹ confirms the acyl chloride. The presence of a peak around 1710 cm⁻¹ and/or a broad absorption in the 2500-3300 cm⁻¹ region indicates the presence of the heneicosanoic acid impurity.
Method Comparison and Alternatives
| Parameter | NMR Spectroscopy | IR Spectroscopy | Alternative: HPLC (Derivatization) |
| Purity Confirmation | Excellent | Good | Excellent |
| Impurity Identification | Excellent (Provides full structure) | Good (Functional groups only) | Good (Based on retention time) |
| Quantification | Excellent (Highly accurate) | Poor to Semi-Quantitative | Excellent (Highly sensitive) |
| Speed | Slow (Minutes to hours) | Fast (Seconds to minutes) | Moderate (Minutes) |
| Sample Consumption | Moderate (mg) | Low (µg to mg) | Very Low (µg) |
| Key Advantage | Definitive structural and quantitative data in one experiment. | Speed and ease of use for quick verification. | Superior sensitivity for trace-level analysis.[6] |
| Key Limitation | Lower sensitivity than HPLC, higher equipment cost. | Not suitable for accurate quantification. | Indirect method; requires a robust derivatization protocol.[7] |
High-Performance Liquid Chromatography (HPLC): For detecting trace levels of acyl chlorides, derivatization followed by HPLC is a highly sensitive method.[6] The acyl chloride is reacted with a chromophoric agent (like 2-nitrophenylhydrazine), and the resulting stable derivative is analyzed, allowing for detection at µg/mL levels.[6]
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for purity assessment.
Caption: Experimental workflow for purity analysis.
Caption: Logic diagram for impurity identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Heneicosanoic Acid | C21H42O2 | CID 16898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HENEICOSANOIC ACID(2363-71-5) 1H NMR [m.chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | 77582-61-7 [chemicalbook.com]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
A Comparative Analysis of Heneicosanoyl Chloride Reactivity for Advanced Scientific Applications
For Immediate Release
In the landscape of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. This guide provides a comprehensive comparison of the reactivity of Heneicosanoyl chloride, a long-chain aliphatic acyl chloride, with other commonly utilized acyl chlorides, including short-chain aliphatic and aromatic variants. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design.
Understanding Acyl Chloride Reactivity
Acyl chlorides are highly reactive organic compounds characterized by a -COCl functional group. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon, which is significantly influenced by both electronic and steric effects.[1][2] The presence of two electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon creates a strong partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3] This inherent reactivity makes acyl chlorides versatile reagents for the synthesis of esters, amides, and other carboxylic acid derivatives.[4]
Comparative Reactivity of Acyl Chlorides
The reactivity of an acyl chloride is not uniform and varies depending on the nature of the R group attached to the carbonyl. To illustrate these differences, this guide compares this compound with Acetyl chloride (a short-chain aliphatic acyl chloride) and Benzoyl chloride (an aromatic acyl chloride).
Data Presentation: Relative Reactivity Comparison
| Acyl Chloride | Structure | Relative Hydrolysis Rate | Key Influencing Factors |
| Acetyl Chloride | CH₃COCl | Very Fast | Electronic Effect: The methyl group is weakly electron-donating, doing little to stabilize the electrophilic carbonyl carbon.[5] Steric Effect: Minimal steric hindrance allows for easy access of nucleophiles. |
| Benzoyl Chloride | C₆H₅COCl | Slow | Electronic Effect: The phenyl group delocalizes the positive charge on the carbonyl carbon through resonance, stabilizing the acyl chloride and reducing its electrophilicity.[5] Steric Effect: The planar phenyl group presents moderate steric hindrance. |
| This compound | C₂₀H₄₁COCl | Moderate to Fast (Slower than Acetyl Chloride) | Electronic Effect: The long alkyl chain has a weak electron-donating inductive effect, similar to a methyl group. Steric Effect: The long, bulky alkyl chain creates significant steric hindrance, making it more difficult for nucleophiles to approach the carbonyl carbon compared to acetyl chloride.[6] |
Note: The relative hydrolysis rate for this compound is an estimation based on established principles of steric and electronic effects.
Experimental Protocols
To quantitatively assess the reactivity of different acyl chlorides, standardized experimental protocols are essential. Below are detailed methodologies for comparing the rates of hydrolysis and esterification.
Protocol 1: Comparative Hydrolysis of Acyl Chlorides
Objective: To determine and compare the rate of hydrolysis of this compound, Acetyl chloride, and Benzoyl chloride.
Materials:
-
Acyl chlorides (this compound, Acetyl chloride, Benzoyl chloride)
-
Solvent (e.g., acetone (B3395972) or acetonitrile)
-
Distilled water
-
Conductivity probe and meter
-
Thermostatic water bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the acyl chloride in the chosen solvent at a known concentration.
-
Place a known volume of a solvent-water mixture into a reaction vessel equipped with a conductivity probe and a magnetic stir bar.
-
Immerse the reaction vessel in a thermostatic water bath to maintain a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, known amount of the acyl chloride solution to the stirring solvent-water mixture.
-
Record the conductivity of the solution at regular time intervals. The conductivity will increase as the hydrolysis reaction produces hydrochloric acid.[7]
-
Continue recording until the conductivity reaches a constant value, indicating the completion of the reaction.
-
The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity against time.
Protocol 2: Comparative Esterification of Acyl Chlorides with an Alcohol
Objective: To compare the yield and reaction time for the esterification of this compound, Acetyl chloride, and Benzoyl chloride with a primary alcohol (e.g., ethanol).
Materials:
-
Acyl chlorides (this compound, Acetyl chloride, Benzoyl chloride)
-
Anhydrous ethanol
-
Anhydrous pyridine (B92270) (as a base to neutralize HCl)[8]
-
Anhydrous dichloromethane (B109758) (as a solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Apparatus for thin-layer chromatography (TLC) or gas chromatography (GC) for reaction monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (ethanol) and pyridine in dichloromethane.
-
Cool the solution in an ice bath.
-
Dissolve the acyl chloride in dichloromethane in a dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled alcohol solution with continuous stirring.
-
Monitor the progress of the reaction using TLC or GC at regular intervals.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash it with a dilute acid solution and then with a saturated sodium bicarbonate solution, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.
-
Determine the yield of the resulting ester. The reaction time and yield will provide a basis for comparing the reactivity of the acyl chlorides.[9]
Visualizing Reaction Mechanisms and Influencing Factors
To further elucidate the principles governing acyl chloride reactivity, the following diagrams are provided.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Validating the Heneicosanoyl Moiety: A Mass Spectrometry-Based Comparison of Heneicosanoic Acid and its Methyl Ester Derivative
For researchers, scientists, and drug development professionals, confident structural elucidation of lipid-based molecules is paramount. When dealing with long-chain fatty acyl structures like the heneicosanoyl group (C21), mass spectrometry stands as a powerful analytical tool. While direct analysis of the reactive Heneicosanoyl chloride can be challenging due to its hydrolytic instability, its structure can be reliably validated by examining its parent carboxylic acid, heneicosanoic acid, and its more stable methyl ester derivative, methyl heneicosanoate. This guide provides a comparative overview of the mass spectrometric behavior of these two key compounds, offering experimental data and protocols to support structural validation.
Comparative Analysis of Mass Spectra
The structural validation of the heneicosanoyl moiety via mass spectrometry is effectively achieved by analyzing its parent carboxylic acid and its methyl ester derivative. The following table summarizes the key mass-to-charge (m/z) fragments observed in the electron ionization (EI) mass spectra of heneicosanoic acid and methyl heneicosanoate. This data is crucial for identifying the characteristic fragmentation patterns that confirm the C21 alkyl chain.
| Analyte | Molecular Ion (M+) | Key Diagnostic Fragments (m/z) | Interpretation |
| Heneicosanoic Acid | 326 (low abundance) | 60, 73, [M-18]+, [M-45]+ | The fragment at m/z 60 is characteristic of the McLafferty rearrangement in carboxylic acids. The [M-18]+ peak corresponds to the loss of water, and the [M-45]+ peak to the loss of the carboxyl group. |
| Methyl Heneicosanoate | 340 | 74, 87, [M-31]+, [M-43]+ | The fragment at m/z 74 is a key indicator of the McLafferty rearrangement in fatty acid methyl esters. The peak at m/z 87 arises from cleavage beta to the carbonyl group. The [M-31]+ peak signifies the loss of the methoxy (B1213986) group. |
Experimental Protocols
Accurate mass spectrometric analysis is predicated on robust and well-defined experimental procedures. Below are detailed protocols for sample preparation and analysis.
Protocol 1: Direct Analysis of Heneicosanoic Acid by GC-MS
-
Sample Preparation: Dissolve a known quantity of heneicosanoic acid in a suitable volatile solvent such as chloroform (B151607) or hexane (B92381) to a final concentration of 1 mg/mL.
-
GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Protocol 2: Derivatization of Heneicosanoic Acid to Methyl Heneicosanoate
For enhanced volatility and improved chromatographic separation, heneicosanoic acid is often derivatized to its fatty acid methyl ester (FAME), methyl heneicosanoate.
-
Esterification Reaction:
-
To 1 mg of heneicosanoic acid in a vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the methyl heneicosanoate to a clean vial.
-
-
GC-MS Analysis: Analyze the extracted methyl henecosanoate using the same GC-MS parameters as described in Protocol 1.
Visualizing Fragmentation and Workflow
Understanding the fragmentation pathways and the overall analytical workflow is facilitated by clear visualizations.
Caption: Key EI fragmentation pathways for Heneicosanoic Acid and Methyl Heneicosanoate.
Caption: General workflow for the validation of the Heneicosanoyl structure via GC-MS.
A Comparative Guide to the Quantitative Analysis of Heneicosanoyl Chloride in Reaction Mixtures
The accurate quantification of Heneicosanoyl chloride, a long-chain saturated acyl chloride, is a critical requirement for researchers and professionals in drug development and chemical synthesis. Due to the high reactivity of the acyl chloride functional group, direct analysis within a complex reaction mixture presents significant challenges. This guide provides an objective comparison of prevalent analytical methodologies, offering detailed experimental protocols and performance data to aid in the selection of the most suitable technique for a given application. The performance data presented is benchmarked against structurally similar long-chain acyl chlorides and their derivatives, providing a reliable framework for methodology assessment.
Comparison of Analytical Methodologies
The choice of analytical technique for quantifying this compound is dictated by factors such as required sensitivity, sample matrix complexity, and available instrumentation. The primary methods—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—each offer distinct advantages and limitations. Because this compound is highly reactive and lacks a strong chromophore, GC and HPLC methods necessitate a derivatization step to convert it into a more stable and detectable compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase based on differential partitioning. | Quantification based on the direct proportionality between NMR signal integrals and the number of atomic nuclei.[1] |
| Derivatization | Required. Conversion to a stable, volatile ester (e.g., methyl heneicosanoate).[2] | Required. Conversion to a derivative with a strong UV chromophore (e.g., using 2-nitrophenylhydrazine).[3][4] | Not Required. Direct analysis of the molecule in solution. |
| Typical Detector | Flame Ionization (FID) or Mass Spectrometry (MS). | Diode Array (DAD) or UV-Vis. | NMR Spectrometer (e.g., 400 MHz or higher). |
| Advantages | - High resolution and sensitivity (especially with MS).- Well-established for fatty acid analysis. | - High sensitivity and specificity with UV-active derivatives.- Suitable for non-volatile compounds.[3] | - Non-destructive.- Provides structural information.- High accuracy and precision with a suitable internal standard.[5][6]- No need for compound-specific reference standards for relative quantification. |
| Disadvantages | - Requires derivatization, adding a step and potential for error.- Not suitable for thermally labile compounds. | - Derivatization is essential, increasing complexity.- Matrix interferences can be a challenge.[3] | - Lower sensitivity compared to chromatographic methods.- High instrument cost.- Potential for signal overlap in complex mixtures. |
| LOD (Est.) | Low ng/mL range.[7] | ~0.01–0.03 µg/mL.[7] | µg/mL to mg/mL range. |
| LOQ (Est.) | Low to mid ng/mL range.[7] | ~0.04 µg/mL.[7] | µg/mL to mg/mL range. |
| Linearity (R²) | >0.99.[7] | >0.999.[7] | >0.999. |
Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimated based on performance data for similar long-chain fatty acid derivatives. Actual values for this compound derivatives may vary.
Experimental Protocols & Workflows
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrix characteristics.
Gas Chromatography (GC) via Methyl Ester Derivatization
This method involves the conversion of this compound to its more stable and volatile methyl ester derivative, Methyl Heneicosanoate, which is then analyzed by GC. The reaction with anhydrous methanol (B129727) is rapid and typically does not require a catalyst due to the high reactivity of the acyl chloride.[2]
Workflow for GC Analysis
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. ethz.ch [ethz.ch]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Chlorinating Agents for the Synthesis of Heneicosanoyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of long-chain fatty acid derivatives, the efficient conversion of heneicosanoic acid to heneicosanoyl chloride is a critical step. The choice of chlorinating agent significantly impacts reaction efficiency, product purity, and the overall feasibility of the synthesis. This guide provides an objective comparison of common chlorinating agents—thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅)—supported by experimental data from analogous long-chain fatty acid chloride preparations.
Performance Comparison of Chlorinating Agents
The selection of a suitable chlorinating agent is a balance between reactivity, yield, and ease of purification. The following table summarizes quantitative data for the synthesis of oleoyl (B10858665) chloride, a long-chain fatty acid chloride structurally similar to this compound, providing a strong basis for comparison.
| Chlorinating Agent | Typical Yield | Byproducts | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) ** | 97-99% (crude)[1] | SO₂(g), HCl(g)[1] | High yield, volatile byproducts simplify purification.[1] | Can cause side reactions with unsaturated fatty acids.[1] |
| Oxalyl Chloride ((COCl)₂) ** | 86%[1] | CO(g), CO₂(g), HCl(g)[2][3][4] | Milder reaction conditions, volatile byproducts.[2] | Higher cost compared to other agents.[5] |
| Phosphorus Trichloride (B1173362) (PCl₃) | ~60%[1] | H₃PO₃(s) | Economical.[1] | Lower yield, non-volatile byproduct requires more complex purification.[1] |
| Phosphorus Pentachloride (PCl₅) | Quantitative | POCl₃(l), HCl(g) | High reactivity and yield. | Solid reagent can be more difficult to handle, non-volatile byproduct. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of long-chain fatty acid chlorides using the compared chlorinating agents. These can be adapted for the synthesis of this compound from heneicosanoic acid.
Thionyl Chloride
This protocol is adapted from the high-yield synthesis of oleoyl chloride.[1]
-
Apparatus Setup: A distillation apparatus with a dropping funnel is assembled. The reaction should be carried out under a fume hood.
-
Reaction: Place heneicosanoic acid (1 equivalent) in the dropping funnel. Begin the distillation of thionyl chloride (excess) to fill the column with its vapor and establish a steady reflux.
-
Addition of Fatty Acid: Add the molten heneicosanoic acid dropwise from the funnel into the refluxing thionyl chloride over a period of approximately 35 minutes.
-
Work-up: Once the addition is complete, the reaction mixture is collected. Excess thionyl chloride and volatile byproducts (SO₂ and HCl) are removed under reduced pressure, typically on a steam bath.
-
Purification: The crude this compound can be used for most applications without further purification. For higher purity, distillation under high vacuum can be performed.
Oxalyl Chloride
This general procedure is effective for converting carboxylic acids to acid chlorides.[6][7][8]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.
-
Reaction: Dissolve heneicosanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or hexane.[9]
-
Addition of Reagents: Add oxalyl chloride (approximately 1.3 to 2 equivalents) dropwise to the stirred solution at room temperature.[7][9] Following this, add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[7][8]
-
Reaction Monitoring: Stir the mixture at room temperature for 1.5 to 2 hours. The reaction progress is indicated by the cessation of gas evolution (CO, CO₂, and HCl).[7][9]
-
Work-up and Purification: Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude this compound is often of high purity. If necessary, further purification can be achieved by vacuum distillation.
Phosphorus Trichloride / Phosphorus Pentachloride
This method provides a quantitative yield of long-chain fatty acid chlorides and simplifies purification by avoiding distillation.
-
Reaction Setup: In a flask, dissolve heneicosanoic acid (1 equivalent) in an inert organic solvent such as hexane.
-
Addition of Chlorinating Agent: Add phosphorus trichloride or phosphorus pentachloride (a slight excess) to the solution.
-
Reaction: Stir the mixture at room temperature until the reaction is complete. The reaction time may vary.
-
Purification: Transfer the reaction mixture to a separatory funnel and wash the organic phase with water to remove the phosphorous acid (H₃PO₃) or phosphoric acid byproduct.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure to yield the this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from heneicosanoic acid.
Caption: General Workflow for this compound Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Benchmarking Heneicosanoyl Chloride Derivatization Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common derivatization methods for heneicosanoyl chloride, a C21:0 long-chain acyl chloride. Effective derivatization is critical for accurate and sensitive quantification of fatty acids and their derivatives by chromatographic techniques. This document outlines various derivatization strategies, presents supporting experimental data from analogous compounds, and provides detailed protocols to assist researchers in selecting the optimal method for their analytical needs.
This compound, due to its high reactivity, is not suitable for direct injection into gas chromatography (GC) systems[1]. Derivatization to a more stable and volatile form is a necessary prerequisite for reliable analysis. Similarly, for high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophoric or fluorophoric tag, enhancing detection sensitivity[2].
Comparison of Derivatization Efficiencies for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis. The most prevalent derivatization method is the conversion to fatty acid methyl esters (FAMEs). While specific quantitative data for this compound is not extensively available, the derivatization efficiency of long-chain fatty acids and related compounds provides a strong benchmark.
Table 1: Comparison of Common Derivatization Methods for GC-MS
| Derivatization Method | Reagent/Catalyst | Typical Yield/Efficiency | Advantages | Disadvantages | Reference |
| Esterification to FAMEs | Methanol (B129727) (for acyl chlorides) | High (often quantitative) | Simple, rapid reaction with acyl chlorides. | Sensitive to water. | [1] |
| BCl₃/Methanol (for free fatty acids) | >90% | Effective for a wide range of fatty acids. | Reagent is corrosive and moisture-sensitive. | ||
| KOH/Methanol (transesterification) | ~95% | High yield for triglycerides. | Not directly applicable to acyl chlorides. | [3] | |
| Acid-Catalyzed (e.g., H₂SO₄) | Variable (can be >90%) | Inexpensive reagents. | Can be slower than other methods. | [4][5] | |
| Silylation | BSTFA + TMCS | High | Produces stable derivatives. | Reagents are sensitive to moisture. | |
| Pentafluorobenzyl (PFB) Ester Formation | Pentafluorobenzyl Bromide (PFBBr) | High | Forms stable derivatives with excellent sensitivity in electron capture negative ion chemical ionization (ECNICI)-MS. | Can be a multi-step process. | [6][7] |
Comparison of Derivatization Efficiencies for LC-MS Analysis
For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.
Table 2: Comparison of Common Derivatization Reagents for LC-MS
| Derivatization Reagent | Target Functional Group | Key Advantages | Limitations | Reference |
| Benzoyl Chloride | Amines, phenols, thiols, alcohols | Fast reaction (<1 min), stable derivatives, improves sensitivity (2 to 10-fold increase). | Not specific to carboxylic acids. | [8][9] |
| Dansyl Chloride | Primary and secondary amines, phenols | Well-established reagent. | Harsher reaction conditions, less stable derivatives compared to benzoyl chloride. | [1] |
| 4-Bromo-N-methylbenzylamine | Carboxylic acids | Enables positive electrospray ionization and provides a distinct isotopic pattern for identification. | Requires coupling agents. |
Experimental Protocols
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from this compound for GC-MS Analysis
This protocol is adapted from methodologies for long-chain acyl chlorides[1].
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial. The high reactivity of the acyl chloride facilitates efficient esterification, often without the need for a strong acid catalyst[1].
-
Reaction: Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 10 minutes.
-
Extraction: Add 1 mL of hexane (B92381) to the vial and vortex thoroughly. Add 1 mL of water and vortex again.
-
Phase Separation: Centrifuge the vial at low speed to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane layer to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the hexane solution.
Protocol 2: Fluorescent Derivatization for HPLC Analysis
This is a generalized protocol based on the use of bromomethyl-containing fluorophores for fatty acid analysis[2].
-
Hydrolysis (if starting from acyl chloride): Carefully hydrolyze a known amount of this compound to heneicosanoic acid by reacting with a stoichiometric amount of water in an appropriate solvent.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Derivatization:
-
Re-dissolve the dried heneicosanoic acid in 100 µL of anhydrous acetone (B3395972) or acetonitrile.
-
Add a 5-fold molar excess of the fluorescent labeling reagent (e.g., 4-(bromomethyl)-7-methoxycoumarin).
-
Add a catalyst, such as a crown ether and potassium carbonate, to facilitate the reaction.
-
-
Reaction: Seal the reaction vial and heat at 60-80°C for 30-60 minutes.
-
Sample Preparation for HPLC: After cooling to room temperature, centrifuge the reaction mixture. Transfer the supernatant to a new vial for HPLC analysis.
Visualizations
Caption: Experimental workflow for FAME derivatization for GC-MS analysis.
Caption: Workflow for fluorescent derivatization for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. jaast.org [jaast.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Products of Heneicosanoyl Chloride for Researchers and Drug Development Professionals
For scientists and professionals in drug development, the precise synthesis and characterization of lipid derivatives are paramount. This guide provides a comparative analysis of the synthesis of amides and esters from heneicosanoyl chloride, offering detailed experimental protocols, quantitative data, and a comparison with alternative synthetic routes. The information presented is intended to aid in the selection of optimal synthetic strategies for the creation of novel lipid-based compounds.
This compound (C21H41ClO), as a long-chain fatty acyl chloride, is a reactive intermediate used to synthesize a variety of lipid derivatives. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon, leading to the formation of amides and esters. This guide explores these key reactions and compares them with alternative methods starting from heneicosanoic acid.
Comparison of Synthetic Routes for Heneicosanoyl Amides
The synthesis of amides from this compound is a robust and high-yielding method. It involves the reaction of the acyl chloride with a primary or secondary amine. An alternative approach is the direct amidation of heneicosanoic acid using a coupling agent.
| Parameter | This compound Route | Direct Amidation of Heneicosanoic Acid |
| Reactants | This compound, Primary/Secondary Amine, Base (e.g., Triethylamine) | Heneicosanoic acid, Primary/Secondary Amine, Coupling Agent (e.g., HATU, DCC) |
| Typical Solvent | Dichloromethane, Chloroform, Toluene | Dichloromethane, Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 60 °C |
| Reaction Time | 1 - 4 hours | 2 - 24 hours |
| Typical Yield | > 90% | 60 - 95% |
| Byproducts | Triethylammonium chloride (salt) | Varies with coupling agent (e.g., DCU for DCC, salts for HATU) |
| Advantages | High reactivity, high yield, short reaction time. | Milder conditions for sensitive substrates, avoids use of thionyl chloride. |
| Disadvantages | This compound is moisture-sensitive and corrosive. | Coupling agents can be expensive, byproduct removal can be challenging. |
Comparison of Synthetic Routes for Heneicosanoyl Esters
The synthesis of esters from this compound is a straightforward and efficient process involving reaction with an alcohol. Alternative methods include the direct esterification of heneicosanoic acid, which can be catalyzed by acids, coupling agents, or enzymes.
| Parameter | This compound Route | Direct Esterification of Heneicosanoic Acid |
| Reactants | This compound, Primary/Secondary Alcohol, Base (e.g., Pyridine) | Heneicosanoic acid, Alcohol, Catalyst (e.g., Sulfuric acid, DMAP, Boric Acid, Lipase) |
| Typical Solvent | Dichloromethane, Toluene, Hexane (B92381) | Toluene, Hexane (for azeotropic removal of water), or solvent-free |
| Reaction Temperature | Room temperature | 60 - 150 °C (acid catalysis), Room temperature to 65 °C (enzymatic) |
| Reaction Time | 1 - 3 hours | 2 - 24 hours (acid catalysis), 18 - 72 hours (enzymatic) |
| Typical Yield | > 95% | 80 - 98% (acid/coupling agent), 50 - 100% (enzymatic) |
| Byproducts | Pyridinium chloride (salt) | Water |
| Advantages | High yield, fast reaction, irreversible. | Atom economical (water is the only byproduct), greener alternatives (enzymatic). |
| Disadvantages | This compound is moisture-sensitive. | Reversible reaction may require removal of water, higher temperatures for acid catalysis. |
Experimental Protocols
The following are representative experimental protocols. Note: this compound is expected to have similar reactivity to other long-chain acyl chlorides like stearoyl chloride. The following protocols are adapted from literature procedures for these analogous compounds and should be optimized for this compound.
Synthesis of N-Octylheneicosanamide from this compound
This protocol is adapted from the synthesis of N-octadecyl-octadecanamide.[1][2]
-
Materials: this compound, octylamine (B49996), triethylamine (B128534), dichloromethane, hexane, methanol (B129727).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve octylamine (1.0 equivalent) in dichloromethane.
-
In a separate flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Slowly add the this compound solution to the stirred octylamine solution at 0 °C.
-
Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add hexane to precipitate the product.
-
Collect the precipitate by filtration and wash with methanol to remove impurities.
-
Dry the solid product under vacuum to yield N-octylheneicosanamide.
-
Synthesis of Ethyl Heneicosanoate from this compound
This protocol is based on the general reactivity of acyl chlorides with alcohols.
-
Materials: this compound, absolute ethanol (B145695), pyridine (B92270), dichloromethane.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of absolute ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in dry dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl heneicosanoate.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Alternative Synthesis: Direct Amidation of Heneicosanoic Acid using HATU
This protocol is a general procedure for HATU-mediated amide coupling.[3][4]
-
Materials: Heneicosanoic acid, an amine (e.g., morpholine), HATU, N,N-diisopropylethylamine (DIPEA), DMF.
-
Procedure:
-
To a solution of heneicosanoic acid (1.0 equivalent) in DMF, add the amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 10% LiCl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
-
Alternative Synthesis: Lipase-Catalyzed Esterification of Heneicosanoic Acid
This protocol is adapted from the enzymatic synthesis of ethyl oleate (B1233923).[5][6][7]
-
Materials: Heneicosanoic acid, ethanol, immobilized lipase (B570770) (e.g., from Candida antarctica), n-hexane, molecular sieves.
-
Procedure:
-
In a screw-capped vial, combine heneicosanoic acid (e.g., 100 mM), ethanol (e.g., 500 mM), and immobilized lipase in n-hexane.
-
Add molecular sieves to remove the water formed during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 45-55 °C) with shaking for 24-48 hours.
-
Monitor the conversion to the ester by gas chromatography (GC) or TLC.
-
After the reaction, remove the immobilized lipase by filtration.
-
Evaporate the solvent to obtain the crude ethyl heneicosanoate.
-
Purify the product by column chromatography if necessary.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Synthetic pathways for Heneicosanoyl Amide.
Caption: Synthetic pathways for Heneicosanoyl Ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Heneicosanoyl Chloride with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Heneicosanoyl chloride, a long-chain fatty acyl chloride, with key functional groups encountered in organic synthesis and drug development: amines, alcohols, and thiols. Due to a lack of specific quantitative kinetic data for this compound in publicly available literature, this comparison is based on the well-established and predictable reactivity of acyl chlorides as a class. The principles outlined are directly applicable to this compound and other long-chain acyl chlorides.
Introduction to Reactivity
This compound (C₂₀H₄₁COCl) is a derivative of heneicosanoic acid. Like other acyl chlorides, it is a highly reactive electrophile.[1][2] The carbon atom of the carbonyl group is bonded to two strongly electronegative atoms (oxygen and chlorine), which polarize the carbon, making it highly susceptible to nucleophilic attack.[1] Reactions with this compound typically proceed via a nucleophilic addition-elimination mechanism, resulting in the substitution of the chlorine atom.[2] These reactions are generally vigorous and often exothermic.
Comparative Reactivity and Data
The primary functional groups of interest for acylation reactions are amines, alcohols, and thiols, which are prevalent in peptides, proteins, and various small-molecule drugs. The general order of nucleophilicity, and thus reactivity towards acyl chlorides, is:
Primary Amine > Secondary Amine > Alcohol ≈ Thiol
Tertiary amines also react but lead to the formation of quaternary ammonium (B1175870) salts.[3] The tables below summarize the expected outcomes and general conditions for these reactions.
Table 1: Product Comparison of this compound Acylation
| Functional Group | Nucleophile Example | Product Class | General Product Structure |
| Primary Amine | R'-NH₂ | N-substituted Amide | C₂₀H₄₁CONH-R' |
| Secondary Amine | R'₂NH | N,N-disubstituted Amide | C₂₀H₄₁CONR'₂ |
| Alcohol | R'-OH | Ester | C₂₀H₄₁COO-R' |
| Thiol | R'-SH | Thioester | C₂₀H₄₁COS-R' |
Table 2: Comparison of Reaction Conditions and Byproducts
| Functional Group | Relative Reactivity | Typical Conditions | Key Byproduct | Notes |
| Amines | Very High | Room temperature, often in an inert solvent. A base (e.g., pyridine (B92270), triethylamine (B128534), or excess amine) is used to neutralize HCl.[4] | R'NH₃⁺Cl⁻ or R'₂NH₂⁺Cl⁻ | Reactions are typically rapid and can be violent with concentrated reagents.[4] The amine starting material is basic enough to react with the HCl produced.[4] |
| Alcohols | High | Room temperature or gentle heating may be required, often with a base like pyridine to catalyze the reaction and neutralize HCl.[5] | HCl (neutralized by base) | The reaction is vigorous.[5] Phenols are less reactive than aliphatic alcohols and may require heating. |
| Thiols | High | Conditions are similar to alcohols, often requiring a base to deprotonate the thiol to the more nucleophilic thiolate.[6] | HCl (neutralized by base) | Thiols are generally more acidic than alcohols, and thiolates are excellent nucleophiles.[6] |
Experimental Protocols
The following are generalized protocols for acylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of an N-Alkyl Heneicosanamide (Amidation)
Objective: To synthesize an amide by reacting a primary or secondary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., R-NH₂)
-
Anhydrous dichloromethane (B109758) (DCM) or other inert solvent
-
Pyridine or triethylamine (base)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise with stirring over 15-30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of an Alkyl Heneicosanoate (Esterification)
Objective: To synthesize an ester by reacting an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., R-OH)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Pyridine or triethylamine (base)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting ester by column chromatography on silica gel.
Visualizing Mechanisms and Workflows
Reaction Mechanism
The reaction of this compound with nucleophiles proceeds through a well-established nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for acylation.
Experimental Workflow
The general workflow for performing and analyzing an acylation reaction with this compound is depicted below.
Caption: General experimental workflow for acylation reactions.
Logical Reactivity Comparison
This diagram illustrates the logical flow of the reaction and the factors influencing the cross-reactivity with different functional groups.
Caption: Logical comparison of this compound reactivity.
References
A Comparative Guide to Isotopic Labeling of Heneicosanoyl Chloride for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of isotopic labeling strategies for heneicosanoyl chloride, a C21:0 very-long-chain fatty acyl chloride, for use in metabolic tracer studies. While specific experimental data for this compound is limited, this document extrapolates from established methods for other long-chain and very-long-chain fatty acids to provide a practical guide for researchers. The principles and protocols described herein are broadly applicable to the study of fatty acid metabolism.
Introduction
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. This compound, once isotopically labeled, can be converted to heneicosanoic acid or other derivatives to serve as a tracer for studying the metabolism of very-long-chain fatty acids (VLCFAs), which are implicated in various physiological and pathological processes.
Comparison of Isotopic Labeling Strategies
The two primary stable isotopes used for labeling fatty acids are deuterium (²H) and carbon-13 (¹³C). The choice between these depends on the specific research question, available analytical instrumentation, and the desired metabolic information.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Typical Labeling Position | C-H bonds on the acyl chain | Carbon backbone (e.g., carboxyl carbon, specific chain positions, or uniformly labeled) |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Applications | Tracing fatty acid uptake, incorporation into complex lipids, and oxidation pathways.[1][2] | Quantifying metabolic fluxes, determining contributions to acetyl-CoA pools, and elucidating specific catabolic and anabolic pathways.[3][4] |
| Advantages | - High levels of isotopic enrichment are achievable.- Relatively lower cost of starting materials (e.g., D₂O). | - The ¹³C label is less prone to exchange than ²H in some biological contexts.- Provides more detailed information on the fate of the carbon skeleton.[3] |
| Disadvantages | - Potential for kinetic isotope effects, which may alter metabolic rates.- The C-²H bond is weaker than the C-¹H bond, which can lead to in-source fragmentation during MS analysis. | - Synthesis of position-specific ¹³C-labeled compounds can be complex and expensive.[5] |
| Typical Isotopic Purity | >98% | >99% |
| Estimated Reaction Yields | 65-95% (dependent on the specific reaction) | 80-95% (dependent on the specific reaction) |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled tracers. Below are representative protocols for the synthesis of deuterium and carbon-13 labeled heneicosanoic acid, which can then be converted to this compound.
Protocol 1: Synthesis of Deuterium-Labeled Heneicosanoic Acid
This protocol is adapted from general methods for deuterating long-chain fatty acids.
Principle: Catalytic hydrogen-deuterium exchange on the fatty acid chain.
Materials:
-
Heneicosanoic acid
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for conversion to acyl chloride.
Procedure:
-
Deuteration of Heneicosanoic Acid:
-
In a high-pressure reaction vessel, dissolve heneicosanoic acid in the anhydrous solvent.
-
Add the Pd/C catalyst to the solution.
-
Pressurize the vessel with deuterium gas (D₂) and heat the mixture. The reaction time and temperature will need to be optimized, but typically ranges from 24 to 72 hours at 100-150°C.
-
After cooling, filter the catalyst and evaporate the solvent to obtain deuterated heneicosanoic acid.
-
Purify the product using recrystallization or column chromatography.
-
Confirm the isotopic enrichment and purity using Mass Spectrometry and NMR.
-
-
Conversion to this compound:
-
Dissolve the deuterated heneicosanoic acid in an anhydrous solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride or oxalyl chloride at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 2-4 hours.
-
Remove the solvent and excess reagent under vacuum to yield the deuterated this compound.
-
Protocol 2: Synthesis of [1-¹³C]-Heneicosanoic Acid
This protocol is adapted from methods for introducing a ¹³C label at the carboxyl position.
Principle: Grignard reaction with ¹³C-labeled carbon dioxide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
Procedure:
-
Synthesis of [1-¹³C]-Heneicosanoic Acid:
-
Prepare the Grignard reagent by reacting 1-bromoeicosane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Bubble ¹³CO₂ gas through the Grignard reagent solution. The ¹³CO₂ will be incorporated as the carboxyl group.
-
Quench the reaction by adding aqueous HCl to protonate the carboxylate.
-
Extract the [1-¹³C]-heneicosanoic acid with an organic solvent.
-
Wash, dry, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Confirm the structure and isotopic enrichment by Mass Spectrometry and NMR.
-
-
Conversion to [1-¹³C]-Heneicosanoyl Chloride:
-
Follow the same procedure as described in Protocol 1, Step 2.
-
Alternative Tracers for Very-Long-Chain Fatty Acid Metabolism
While directly labeled this compound is a targeted tracer, other molecules can also be used to study VLCFA metabolism.
| Tracer Alternative | Principle of Use | Advantages | Disadvantages |
| ¹³C-Glucose | Cells synthesize fatty acids de novo from acetyl-CoA derived from glucose. By providing ¹³C-glucose, all newly synthesized fatty acids, including VLCFAs, will be labeled.[6] | Provides a global view of de novo lipogenesis.[7] | Does not specifically trace the fate of exogenously supplied VLCFAs. The label is diluted in the large acetyl-CoA pool. |
| ¹³C-Acetate | Acetate (B1210297) is a direct precursor for acetyl-CoA and can be used to trace fatty acid synthesis and elongation. | Can provide a more direct measure of fatty acid synthesis than glucose. | The contribution of acetate to the total acetyl-CoA pool can vary between cell types and conditions. |
| Fluorescently Labeled Fatty Acid Analogs | A fluorescent tag is attached to the fatty acid, allowing for visualization of its uptake and distribution using imaging techniques.[8] | Enables real-time imaging in living cells and tissues. | The fluorescent tag can alter the metabolism of the fatty acid. Potential for steric hindrance. |
Visualizations
Workflow for Synthesis and Application of Labeled this compound
Caption: Synthesis and application workflow for labeled this compound.
Signaling Pathway for VLCFA Metabolism
Caption: Metabolic fate of labeled Heneicosanoyl-CoA.
References
- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Heneicosanoyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Heneicosanoyl chloride is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant laboratory setting.
Essential Safety and Chemical Profile
This compound is a long-chain acyl chloride that is highly reactive, particularly with water.[1] It is corrosive and can cause severe skin burns and eye damage.[2] Due to its reactivity, it requires careful handling under inert and anhydrous conditions to prevent exposure to moisture.[1]
Quantitative Data Summary:
| Property | Value | Source/Analogy |
| Molecular Formula | C₂₁H₄₁ClO | [1] |
| Molecular Weight | 345.0 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Reacts with water to form heneicosanoic acid and hydrochloric acid.[1] Incompatible with alcohols, oxidizing agents, and strong bases. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protected from moisture. | [3] |
Detailed Disposal Protocol
The primary method for the disposal of this compound involves a careful and controlled neutralization process. This procedure is based on the chemical's reactivity with a suitable nucleophile to form less hazardous compounds.
Experimental Protocol: Neutralization and Disposal
Objective: To safely neutralize this compound for disposal in accordance with local, regional, and national regulations.
Materials:
-
This compound waste
-
A suitable, non-reactive solvent (e.g., an ether such as THF or a hydrocarbon such as hexane)
-
A dilute solution of a weak base (e.g., sodium bicarbonate) or a protic solvent like a long-chain alcohol (e.g., isopropanol (B130326) or butanol)
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.
-
A fume hood
-
A large beaker or flask for the reaction
-
A stirring apparatus
-
pH paper or a pH meter
-
Containers for neutralized waste
Procedure:
-
Preparation: All work must be conducted in a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.[3] Don appropriate PPE.
-
Dilution: Slowly add the this compound waste to a stirring, suitable solvent in a large reaction vessel. The dilution helps to control the reaction rate and dissipate heat.
-
Neutralization: While stirring vigorously, slowly add the neutralizing agent (e.g., dilute sodium bicarbonate solution or a long-chain alcohol) to the diluted this compound solution. This is an exothermic reaction; add the neutralizer dropwise to control the temperature.
-
Monitoring: Monitor the reaction closely. If using a basic solution, test the pH of the aqueous layer periodically until it is neutral (pH 6-8).
-
Separation and Collection: Once the reaction is complete and the mixture has cooled to room temperature, separate the layers if applicable.
-
Final Disposal: The neutralized organic and aqueous waste should be collected in separate, properly labeled hazardous waste containers. Dispose of the waste through your institution's hazardous waste management program, adhering to all local, regional, and national regulations.[2] Do not pour any of the waste down the drain.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Heneicosanoyl chloride
Essential Safety and Handling Guide for Heneicosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (C₂₁H₄₁ClO). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. This compound, a long-chain acyl chloride, is a reactive and corrosive compound requiring careful management.[1]
Hazard Identification and Safety Data
This compound is classified as a hazardous substance due to its reactivity, particularly with water, and its corrosive nature.[1][2] Contact can cause severe skin burns, eye damage, and respiratory irritation.[2][3]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₁H₄₁ClO | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Reactivity | Reacts violently with water, forming heneicosanoic acid and hydrochloric acid.[1][4] Moisture sensitive.[5] | [1][4][5] |
| NFPA Rating (for a similar compound) | Flammability: 1, Toxicity: 1, Body Contact: 3, Reactivity: 1 | [3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause severe eye damage.[2][6] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can lead to chemical burns.[2][6] |
| Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[2][6] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Prevents inhalation of corrosive and irritating vapors.[2][5] |
Operational and Handling Protocol
All handling of this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[7]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area is clean and uncluttered. Have all necessary equipment, including quenching solutions and spill kits, readily available.
-
Personal Protective Equipment: Don the required PPE as specified in the table above.
-
Dispensing: Use only glass or corrosion-resistant equipment for transferring the chemical. Slowly dispense the required amount, avoiding splashing.
-
Reaction Setup: If used in a reaction, add the this compound to the reaction vessel slowly and in a controlled manner, especially when adding to protic solvents or reagents.
-
Post-Handling: Tightly seal the container immediately after use.[6] Decontaminate any surfaces that may have come into contact with the chemical.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as water, strong oxidizing agents, and strong bases.[5][8] The storage area should be designated for corrosive materials.[7]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Improper disposal of this compound can lead to severe environmental and safety hazards.[2] The primary method for safe disposal is controlled hydrolysis to convert it into the less reactive heneicosanoic acid.[2]
Step-by-Step Disposal Protocol:
This protocol is intended for small quantities of residual this compound.
-
Prepare Neutralizing Solution: In a large beaker, prepare a 5-10% aqueous solution of a weak base like sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.[2]
-
Slow Addition: While stirring, slowly and cautiously add the this compound dropwise to the cold neutralizing solution. Caution: The reaction is vigorous and produces hydrochloric acid, which will be neutralized by the base, evolving CO₂ gas.
-
Ensure Complete Reaction: After the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction has gone to completion.[2]
-
pH Verification: Test the pH of the solution using a pH strip or meter to ensure it is neutral or slightly basic. If the solution remains acidic, add more basic solution until a neutral pH is achieved.[2]
-
Waste Collection: The resulting neutralized solution contains the sodium salt of heneicosanoic acid and sodium chloride. This solution must be collected in a clearly labeled hazardous waste container.[2]
-
Final Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not pour down the drain. [2]
Emergency Procedures
-
Spill: In case of a spill, evacuate the area. Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. Do not use combustible materials.[2][6]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Logical Relationship for Disposal
Caption: This diagram illustrates the step-by-step logic for the safe neutralization and disposal of this compound.
References
- 1. CAS 77582-61-7: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound英文MSDS报告,安全说明书--英文MSDS查询网 MSDS安全网--MSDS查询网站 英文MSDS查询 MSDS MSDS下载 MSDS报告 化学品msds查询 msds是什么意思 [msdssafe.com]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
